Desamino Glufosinate-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H11O4P |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChIキー |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |
正規SMILES |
CP(=O)(CCCC(=O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Desamino Glufosinate-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Desamino Glufosinate-d3. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards.
Chemical Structure and Properties
This compound, also known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated form of Desamino Glufosinate (B12851), a metabolite of the herbicide Glufosinate.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key chemical and physical properties of this compound. While some of these are experimentally determined, others are computed predictions.
| Property | Value | Source |
| Chemical Name | 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid | [1] |
| CAS Number | 1794938-71-8 | [1][2] |
| Molecular Formula | C5H8D3O4P | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Accurate Mass | 169.06 Da | [1] |
| Appearance | White Solid | |
| SMILES | C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O | [1] |
| InChI | InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 | [1] |
| XLogP3 (Computed) | -1.3 | [4] |
| Topological Polar Surface Area (Computed) | 74.6 Ų | [4] |
| Storage Temperature | +4°C |
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of glufosinate and its analogs. The key step would involve the introduction of a trideuteromethyl group.
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a protected 4-bromobutanoic acid derivative and a deuterated phosphinate precursor. The synthesis would likely involve the following key transformations:
-
Preparation of a deuterated phosphinate: This could be achieved by reacting a suitable phosphorus precursor with a deuterated Grignard reagent (CD3MgI) or a similar organometallic reagent.
-
Arbuzov or Michaelis-Becker reaction: The deuterated phosphinate could then be reacted with a protected 4-halobutanoate ester to form the carbon-phosphorus bond.
-
Deprotection: Finally, removal of the protecting groups on the carboxyl and phosphinyl moieties would yield this compound.
Researchers aiming to synthesize this compound would need to consult literature on the synthesis of phosphinic acids and isotopically labeled compounds for detailed experimental conditions.
Experimental Protocols: Analytical Applications
This compound is primarily used as an internal standard in analytical methods for the quantification of glufosinate and its metabolites in various matrices, such as soil, water, and biological samples. Its use helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis.
BASF Analytical Method R0085/01
A key analytical method that utilizes a deuterated internal standard for glufosinate analysis is the "BASF Analytical Method R0085/01". This method is designed for the separate determination of the D- and L-enantiomers of glufosinate in soil and water by chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The general workflow for this method is as follows:
Caption: General workflow of the BASF Analytical Method R0085/01.
Methodology Overview:
-
Sample Preparation (Water): An aliquot of the water sample is taken, and a known amount of the internal standard (such as a deuterated analog of glufosinate) is added.
-
Sample Preparation (Soil): The soil sample is extracted with water. An aliquot of the extract is then fortified with the internal standard.
-
Solid Phase Extraction (SPE) Cleanup: The sample (or extract) is passed through an SPE cartridge to remove interfering matrix components.
-
Elution: The analytes of interest, including glufosinate and the internal standard, are eluted from the SPE cartridge.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Chiral LC-MS/MS Analysis: The prepared sample is injected into a chiral LC system to separate the D- and L-enantiomers of glufosinate. The separated enantiomers and the internal standard are then detected and quantified by a tandem mass spectrometer.
Mode of Action of Glufosinate (Parent Compound)
While this compound is a metabolite and used as an analytical standard, understanding the mode of action of the parent compound, glufosinate, is crucial for researchers in the field. Glufosinate is a non-selective herbicide that acts by inhibiting the enzyme glutamine synthetase (GS).[5] This inhibition leads to a cascade of events that are toxic to the plant.
The signaling pathway illustrating the mode of action of glufosinate is depicted below.
Caption: Signaling pathway of glufosinate's mode of action.
Pathway Description:
-
Inhibition of Glutamine Synthetase (GS): Glufosinate is a structural analog of glutamate and acts as a competitive inhibitor of glutamine synthetase.[5]
-
Ammonia Accumulation: The inhibition of GS blocks the assimilation of ammonia into glutamine, leading to a rapid and toxic accumulation of ammonia in the plant cells.[5]
-
Glutamine Depletion: The lack of glutamine synthesis disrupts nitrogen metabolism and the production of other essential amino acids.
-
Inhibition of Photosynthesis: The high levels of ammonia and the disruption of amino acid metabolism lead to the inhibition of photosynthesis.
-
Generation of Reactive Oxygen Species (ROS): The disruption of photosynthesis and other metabolic processes results in the production of reactive oxygen species, which cause oxidative stress.
-
Cell Death: The combined effects of ammonia toxicity, metabolic disruption, and oxidative stress lead to the death of the plant cells.
This guide provides a foundational understanding of this compound for its application in research and analytical settings. For specific experimental applications, it is recommended to consult detailed analytical methods and safety data sheets provided by the supplier.
References
Technical Guide: Desamino Glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desamino Glufosinate-d3, a crucial analytical standard in herbicide residue analysis and metabolic studies. This document outlines its physicochemical properties, details relevant experimental protocols, and visualizes its metabolic context.
Core Compound Identification
This compound is the deuterated stable isotope-labeled form of Desamino Glufosinate, a metabolite of the herbicide Glufosinate (also known as Phosphinothricin). Its primary application is as an internal standard in analytical methodologies, such as mass spectrometry, to ensure accurate quantification of Glufosinate and its metabolites in various matrices.
Physicochemical and Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1794938-71-8 | [1][2][3] |
| Chemical Formula | C₅H₈D₃O₄P | [2][3] |
| Molecular Weight | 169.13 g/mol | [2][3] |
| Synonyms | 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid | [2] |
| Appearance | White Solid | [1] |
| Unlabelled CAS Number | 74265-32-0 | [2][3] |
Experimental Protocols
This compound is principally used as an internal standard in analytical methods for the detection and quantification of Glufosinate and its metabolites in environmental and biological samples. Below is a representative experimental protocol for the analysis of Glufosinate in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this compound.
Protocol: Quantification of Glufosinate in Water by LC-MS/MS
Objective: To accurately determine the concentration of Glufosinate in water samples using this compound as an internal standard.
Materials:
-
Water sample
-
This compound solution (as internal standard)
-
Glufosinate analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 and anion exchange)[4]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.[5]
-
To a known volume of the filtered water sample (e.g., 10 mL), add a precise amount of the this compound internal standard solution.
-
The sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration. This often involves passing the sample through a C18 cartridge followed by an anion exchange cartridge.[4]
-
Elute the analytes from the SPE cartridge using an appropriate solvent, typically an acidified organic solvent like methanol with formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A mixed-mode column with both reversed-phase and anion exchange characteristics is often employed.[4]
-
Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A consisting of water with formic acid and Mobile Phase B being methanol with formic acid.[5]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Glufosinate.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Glufosinate and this compound are monitored.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of the Glufosinate analytical standard, with each standard also containing the same fixed concentration of the this compound internal standard.
-
The concentration of Glufosinate in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.
-
Signaling and Metabolic Pathways
This compound itself is not part of a signaling pathway but is a metabolite of the herbicide Glufosinate. The primary mechanism of action of Glufosinate is the inhibition of the glutamine synthetase enzyme.[6] This inhibition leads to a cascade of metabolic disruptions within the plant.
Below is a diagram illustrating the metabolic fate of Glufosinate and the experimental workflow for its analysis.
Caption: Metabolic pathway of Glufosinate in plants.
Caption: Experimental workflow for analysis using this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Desamino Glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Desamino Glufosinate-d3. This compound, also known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated form of a metabolite of the herbicide Glufosinate. Its primary application in research and development is as an internal standard for mass spectrometry-based quantitative analysis of Glufosinate and its metabolites in various matrices.
The synthesis of this isotopically labeled compound is not widely documented in dedicated literature. Therefore, this guide outlines a robust and scientifically sound multi-step chemical synthesis based on well-established principles of organophosphorus chemistry. The proposed pathway ensures high isotopic purity and provides a clear route for laboratory-scale synthesis and potential manufacturing scale-up.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Citation(s) |
| Analyte Name | This compound | [1][2] |
| Synonym | 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid | [2] |
| CAS Number | 1794938-71-8 | [1][2] |
| Molecular Formula | C₅H₈D₃O₄P | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Accurate Mass | 169.06 Da | [1] |
| SMILES | C(CCC(O)=O)P(C([2H])([2H])[2H])(=O)O | [1] |
| InChI Key | AKAIYXRPMRQJCA-UHFFFAOYSA-N | [3] |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a three-step process. This pathway begins with the incorporation of the trideuteromethyl group onto a phosphorus center using a Michaelis-Arbuzov reaction, followed by the construction of the butanoic acid backbone via a phospha-Michael addition, and concludes with the hydrolysis of ester protecting groups to yield the final product.
References
An In-depth Technical Guide to Desamino Glufosinate: A Key Metabolite of Glufosinate Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851), a broad-spectrum contact herbicide, is widely used in agriculture for weed control. Its mode of action involves the inhibition of the enzyme glutamine synthetase, leading to the accumulation of toxic ammonia (B1221849) levels in plants.[1][2] The environmental fate and metabolic pathways of glufosinate are of significant interest to researchers and regulatory bodies. One of the key metabolites formed during the degradation of glufosinate is Desamino Glufosinate, scientifically known as 4-methylphosphinico-2-oxo-butanoic acid. This technical guide provides a comprehensive overview of Desamino Glufosinate, including its chemical properties, metabolic formation, analytical methodologies for its detection, and toxicological profile.
While the term "Desamino Glufosinate" is used in commercial contexts, the scientific literature predominantly refers to this compound as 4-methylphosphinico-2-oxo-butanoic acid .[3][4][5][6][7][8] This guide will use the scientific nomenclature for clarity and accuracy.
Core Compound Identification and Properties
4-methylphosphinico-2-oxo-butanoic acid is a keto acid derivative of glufosinate, formed through the oxidative deamination of the parent compound. Its chemical properties are summarized in the table below.
| Identifier | Value |
| CAS Number | 79778-02-2 |
| Molecular Formula | C₅H₉O₅P |
| Molecular Weight | 180.1 g/mol |
| IUPAC Name | 4-(hydroxymethylphosphinyl)-2-oxobutanoic acid |
| Synonyms | Desamino Glufosinate, PPO (in some literature) |
Metabolic Pathways and Formation
The formation of 4-methylphosphinico-2-oxo-butanoic acid is a crucial step in the metabolism of glufosinate in both plants and soil microorganisms. This process occurs through oxidative deamination, where the amino group of glufosinate is replaced by a keto group.
In non-transgenic plants, glufosinate is metabolized to the unstable intermediate 4-methylphosphinico-2-oxo-butanoic acid.[4] This intermediate can then be further metabolized through two primary routes:
-
Decarboxylation: A rapid decarboxylation reaction leads to the formation of the stable and non-phytotoxic metabolite 3-methylphosphinico-propionic acid (MPP).[4]
-
Reduction: 4-methylphosphinico-2-oxo-butanoic acid can also be reduced to form 4-methyl-phosphinico-2-hydroxy-butanoic acid (MHB), another stable end product.[3][7]
In genetically modified glufosinate-tolerant plants that express the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, the primary metabolic pathway is the N-acetylation of L-glufosinate to the non-phytotoxic N-acetyl-L-glufosinate (NAG).[4][9] However, the deamination pathway still occurs to a lesser extent, competing with the acetylation process, especially in plants with lower levels of PAT enzyme expression.[3][4]
The enzymatic conversion of D-glufosinate to 4-methylphosphinico-2-oxo-butanoic acid can be catalyzed by D-amino acid oxidase (DAAO) enzymes.[10] This intermediate can then be aminated by a transaminase to produce the herbicidally active L-glufosinate.[10]
Quantitative Data
Quantitative data on the formation of 4-methylphosphinico-2-oxo-butanoic acid is primarily available from studies on plant cell cultures. In sensitive (non-transgenic) rape and corn cell cultures, 4-methylphosphinico-2-oxo-butanoic acid was identified as the main metabolite, with formation rates of 7.3% and 16.4%, respectively, after 14 days of incubation.[8] In transgenic corn cells, where N-acetylation is the dominant pathway, the formation of 4-methylphosphinico-2-oxo-butanoic acid was still observed, indicating the parallel nature of these metabolic routes.[8]
The following table summarizes the quantitative data on glufosinate metabolites found in various studies.
| Matrix | Compound | Concentration/Formation Rate | Reference |
| Sensitive Rape Cell Culture | 4-methylphosphinico-2-oxo-butanoic acid | 7.3% after 14 days | [8] |
| Sensitive Corn Cell Culture | 4-methylphosphinico-2-oxo-butanoic acid | 16.4% after 14 days | [8] |
| Transgenic Rape Cell Culture | N-acetyl-L-glufosinate | 3.2% after 14 days | [8] |
| Transgenic Corn Cell Culture | N-acetyl-L-glufosinate | 16.1% after 14 days | [8] |
| Soybean (transgenic) | Glufosinate and metabolites (NAG and MPP) | Tolerances: Soybean - 2.0 ppm; Soybean hulls - 5.0 ppm | [11] |
| Canola (transgenic) | Glufosinate and metabolites (NAG and MPP) | Tolerances: Canola seed - 0.4 ppm; Canola meal - 1.1 ppm | [11] |
| Corn (transgenic) | Glufosinate and metabolites (NAG and MPP) | Tolerances: Corn, field, grain - 0.2 ppm; Corn, field, forage - 4.0 ppm | [11] |
Experimental Protocols
The analysis of 4-methylphosphinico-2-oxo-butanoic acid, along with glufosinate and its other polar metabolites, presents analytical challenges due to their high water solubility and lack of strong chromophores. The most common analytical techniques involve derivatization followed by chromatography.
Sample Extraction from Soil
A common method for extracting glufosinate and its metabolites from soil involves the following steps:
-
Extraction: Soil samples are typically extracted with an aqueous solution, often alkaline, to improve the solubility of the acidic analytes. A mixture of water and methanol (B129727) can also be used.[12]
-
Cleanup: The crude extract is then subjected to a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose.
-
Derivatization: The cleaned-up extract is then derivatized to make the analytes more amenable to chromatographic separation and detection. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amino and hydroxyl groups of the analytes to form fluorescent derivatives.[13]
-
Analysis: The derivatized analytes are then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Sample Extraction from Plant Material
The extraction of glufosinate and its metabolites from plant tissues follows a similar workflow:
-
Homogenization and Extraction: Plant material is homogenized and extracted with a suitable solvent, such as a methanol/water mixture.[12]
-
Cleanup: The extract is centrifuged and filtered to remove particulate matter. Further cleanup can be performed using SPE.
-
Derivatization and Analysis: The subsequent derivatization and analysis steps are similar to those described for soil samples.
Toxicological Profile
The toxicological data for 4-methylphosphinico-2-oxo-butanoic acid is limited, as it is considered a minor and transient metabolite of glufosinate.[15][16] The primary toxicity concerns for glufosinate exposure are related to the parent compound and its more persistent metabolites.
The main mechanism of glufosinate toxicity in mammals is the inhibition of glutamine synthetase, similar to its mode of action in plants.[9] However, mammals have a greater capacity to compensate for this inhibition through alternative metabolic pathways.[9]
The toxicological profile of glufosinate-ammonium (B1218520) is well-characterized:
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral LD50 | 4010 mg/kg (male) | Rat | [17] |
| 3030 mg/kg (female) | Rat | [17] | |
| Chronic Toxicity NOAEL | 40 ppm (female) | Rat | [17] |
| 140 ppm (male) | Rat | [17] | |
| Developmental Toxicity NOAEL | 6.3 mg/kg/day | Rabbit | [17] |
The metabolites of glufosinate are generally considered to be less toxic than the parent compound.
Signaling Pathways and Mode of Action
The primary mode of action of glufosinate is the inhibition of glutamine synthetase (GS).[1] GS is a key enzyme in nitrogen metabolism, responsible for the incorporation of ammonia into glutamate (B1630785) to form glutamine.
The inhibition of GS by glufosinate leads to a rapid accumulation of ammonia within plant cells, which is highly phytotoxic.[1] The elevated ammonia levels uncouple photophosphorylation, inhibit photosynthetic electron transport, and ultimately lead to the death of the plant.
The formation of 4-methylphosphinico-2-oxo-butanoic acid represents a detoxification pathway in plants, as this intermediate is subsequently converted to non-phytotoxic compounds. In glufosinate-resistant crops, the PAT enzyme provides a more efficient detoxification route by directly acetylating the herbicidally active L-glufosinate.
Conclusion
Desamino Glufosinate, or 4-methylphosphinico-2-oxo-butanoic acid, is a key, albeit often transient, metabolite in the degradation of the herbicide glufosinate in the environment. Its formation through oxidative deamination represents a natural detoxification pathway in non-transgenic plants and soil. While not as extensively studied as the parent compound or other major metabolites like MPP and NAG, understanding the formation and fate of 4-methylphosphinico-2-oxo-butanoic acid is essential for a complete picture of glufosinate's environmental impact. The analytical methods outlined in this guide provide a foundation for further research into the quantitative occurrence and toxicological significance of this metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. sbcpd.org [sbcpd.org]
- 3. The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. one.oecd.org [one.oecd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ebr-journal.org [ebr-journal.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. WO2020051188A1 - Methods for improving yields of l-glufosinate - Google Patents [patents.google.com]
- 11. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioone.org [bioone.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to the Isotopic Purity of Desamino Glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Desamino Glufosinate-d3, a crucial internal standard for quantitative mass spectrometry analysis. Ensuring the high isotopic enrichment of such standards is paramount for the accuracy and reliability of analytical data in research and development. This document outlines the synthesis considerations, analytical techniques, data interpretation, and detailed experimental protocols for assessing the isotopic purity of this compound.
Introduction to this compound
This compound, chemically known as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the deuterated analog of Desamino Glufosinate, a metabolite of the herbicide Glufosinate. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Desamino Glufosinate in various matrices. The structural integrity and, most importantly, the isotopic purity of this standard directly impact the precision of analytical measurements.
Isotopic purity refers to the percentage of the molecule that contains the desired number of heavy isotopes (in this case, three deuterium (B1214612) atoms) at the specified positions. Impurities can include unlabeled molecules (d0) or molecules with fewer than the intended number of deuterium atoms (d1, d2).
Synthesis and Isotopic Labeling
The synthesis of this compound typically involves the introduction of a deuterated methyl group (-CD3) to the phosphorus atom. While specific proprietary synthesis routes are not always disclosed, a plausible approach involves using a deuterated methylating agent in a reaction with a suitable phosphorus-containing precursor.
The primary goal during synthesis is to achieve the highest possible incorporation of deuterium, minimizing the presence of residual protium (B1232500) (¹H). The isotopic enrichment of the final product is highly dependent on the purity of the deuterated starting materials and the reaction conditions.
Data Presentation: Isotopic Purity Analysis
The isotopic purity of this compound is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The results are presented as a distribution of the different isotopologues. While a specific certificate of analysis for this compound is not publicly available, the following table illustrates how such data is typically presented, based on common industry standards for deuterated compounds.
| Isotopologue | Description | Relative Abundance (%) |
| d0 | Unlabeled Desamino Glufosinate | < 0.1 |
| d1 | Desamino Glufosinate with one deuterium atom | < 1.0 |
| d2 | Desamino Glosinate with two deuterium atoms | < 2.0 |
| d3 | Desamino Glufosinate with three deuterium atoms | > 97.0 |
| Total Isotopic Purity (d3) | > 97% |
This table is an illustrative example based on typical specifications for deuterated standards.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can distinguish between ions with very small mass differences. This capability allows for the separation and relative quantification of the d0, d1, d2, and d3 isotopologues of Desamino Glufosinate.[2][3]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or water.
-
-
Instrumentation:
-
Utilize a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system.
-
Liquid Chromatography (LC): While extensive chromatography is not needed for a pure standard, a simple isocratic flow can be used to introduce the sample into the mass spectrometer. A short C18 column can be employed.
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for this class of compounds.
-
Acquisition Mode: Acquire data in full scan mode over a relevant m/z range to include the molecular ions of all expected isotopologues.
-
Resolution: Set the instrument to a high resolution (e.g., > 30,000 FWHM) to ensure baseline separation of the isotopic peaks.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the [M-H]⁻ ions for each isotopologue (d0, d1, d2, and d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.
-
The isotopic purity is reported as the relative abundance of the d3 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. While ¹H NMR can be used to detect residual protons, ²H (Deuterium) NMR can directly observe the deuterated positions, and ³¹P NMR can provide information about the phosphorus environment. NMR is particularly valuable for confirming the position of the deuterium labels and assessing the extent of deuteration at a specific site.[1][4]
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of the methyl proton signal relative to other protons in the molecule confirms a high level of deuteration at the methyl position.
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum will show a singlet for the phosphorus atom. The chemical shift can confirm the overall structure.
-
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the -CD₃ group, confirming the presence of deuterium at the desired location.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual methyl proton signal and compare it to the integration of a non-deuterated proton signal within the molecule to estimate the percentage of non-deuterated species.
-
Visualizations
Logical Workflow for Isotopic Purity Assessment
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Guide: Desamino Glufosinate-d3 Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data, handling procedures, and biological context for Desamino Glufosinate-d3 (also known as 3-Methylphosphinicopropionic acid-d3 or MPP-d3). This document is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-Methylphosphinicopropionic Acid (MPP) | Glufosinate-ammonium |
| Synonyms | 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid | (2-Carboxyethyl)methylphosphinic acid, MPPA | 2-amino-4-(hydroxymethylphosphinyl)butanoic acid monoammonium salt |
| CAS Number | 1794938-71-8[1] | 15090-23-0 | 77182-82-2 |
| Molecular Formula | C5H8D3O4P[1] | C4H9O4P | C5H15N2O4P |
| Molecular Weight | 169.13 g/mol [1] | 152.09 g/mol | 198.2 g/mol |
| Appearance | White Solid[2] | White Solid[2] | Crystalline solid with a slightly pungent odour |
| Melting Point | Not available | approx. 95°C (dec.)[2][3] | 215°C |
| Boiling Point | Not available | 488.6±28.0 °C (Predicted)[3] | Not available |
| Density | Not available | 1.372±0.06 g/cm3 (Predicted)[3] | Not available |
| Storage Temperature | 2-8°C[3] | 2-8°C[3] | Store in a cool, dry place. |
Hazard Identification and Toxicology
A complete toxicological profile for this compound is not available. The following information is based on the Safety Data Sheet for the disodium (B8443419) salt of its non-deuterated analogue, 3-Methylphosphinicopropionic Acid (MPP), and data for the parent compound, Glufosinate-ammonium.
Table 2: Hazard Information
| Hazard | 3-Methylphosphinicopropionic Acid Disodium Salt | Glufosinate-ammonium |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | H302: Harmful if swallowed. H360FD: May damage fertility. May damage the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. |
| Signal Word | Warning | Danger |
| Acute Toxicity (Oral) | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Not classified as a skin irritant. |
| Serious Eye Damage/Irritation | Category 2A | Causes substantial but temporary eye injury. |
| Reproductive Toxicity | Not classified | Category 1B |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | Category 2 |
Note: The toxicological properties of this compound have not been thoroughly investigated. The information presented should be used as a guide, and the compound should be handled with the caution appropriate for a substance of unknown toxicity.
Experimental Protocols: Safe Handling and Use
Given the limited specific data for this compound, a conservative approach to handling based on best practices for analytical standards and related compounds is recommended.
Personal Protective Equipment (PPE)
A comprehensive range of PPE should be worn when handling this compound to minimize exposure.[4]
-
Eye Protection: Chemical splash goggles are essential to protect against splashes.[4] A face shield should be used for additional protection.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.[4]
-
Respiratory Protection: If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a respirator is necessary.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible.
Handling Procedures
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
When not in use, store the compound in a tightly sealed, properly labeled container.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Recommended storage temperature is 2-8°C.[3]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Dike the area to contain the spill. Prevent the material from entering drains or waterways. Collect the material for disposal.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include oxides of carbon, nitrogen, and phosphorus.
Biological Pathways and Mechanisms
Glufosinate Metabolism
Desamino Glufosinate (MPP) is a known metabolite of Glufosinate. The metabolic pathway involves the deamination of the parent compound.
References
Commercial Suppliers and Analytical Guidance for Desamino Glufosinate-d3
For researchers, scientists, and professionals in drug development, the procurement of high-quality stable isotope-labeled internal standards is critical for the accurate quantification of target analytes. Desamino Glufosinate-d3, a deuterated analog of a metabolite of the herbicide glufosinate (B12851), serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based analytical methods. This technical guide provides an in-depth overview of commercial suppliers of this compound and a detailed experimental protocol for its application in analytical workflows.
Commercial Supplier Data
A variety of chemical suppliers offer this compound and related isotopically labeled compounds. The following table summarizes the key quantitative data from several prominent commercial vendors to facilitate easy comparison for procurement.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pack Sizes |
| LGC Standards | This compound | TRC-D288462 | 1794938-71-8 | C₅H₈D₃O₄P | 169.13 | 1 mg, 10 mg |
| Molcan Corporation | Glufosinate Desamino Impurity | GFN50A | 74265-32-0 (unlabeled) | C₅H₁₁O₄P | 166.11 (unlabeled) | 10 mg, 25 mg, 50 mg, 100 mg |
| Cayman Chemical | Glufosinate-d3 (hydrochloride) | 34447 | 1323254-05-2 | C₅H₉D₃NO₄P • HCl | 220.6 | Not specified |
| CDN Isotopes | DL-Glufosinate-d8 HCl | D-7962 | N/A | C₅D₈H₄ClNO₄P | 225.63 | 5 mg, 10 mg |
| Cambridge Isotope Laboratories, Inc. | DL-Glufosinate•HCl (2,3,3,4,4-D₅, methyl-D₃, 98%) | DLM-11078-1.2 | N/A | C₅D₈H₄ClNO₄P | 225.63 | 1.2 mL (100 µg/mL in water) |
| Simson Pharma Limited | N-Acetyl-d3-DL-glufosinate Hydrate | Not specified | N/A | Not specified | Not specified | Not specified |
Note: Some suppliers may offer the unlabeled compound or other deuterated variants of glufosinate, which can also be relevant for specific analytical applications.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of glufosinate and its metabolites in various matrices. Below is a representative, detailed experimental protocol for the analysis of glufosinate in water samples using an isotopically labeled internal standard, adapted from established methodologies.[1][2][3]
Objective:
To quantify the concentration of glufosinate in water samples using LC-MS/MS with this compound as an internal standard.
Materials and Reagents:
-
This compound (as internal standard)
-
Glufosinate analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
0.45 µm PTFE syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., Chiral HPLC column, Daicel Crownpak CR(+))[3]
Procedure:
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of glufosinate at 1 mg/mL in ultrapure water.
-
Prepare a stock solution of this compound at 100 µg/mL in ultrapure water.
-
From these stock solutions, prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of glufosinate to construct a calibration curve.
2. Sample Preparation:
-
For each 10 mL water sample, add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 1 µg/mL.[3]
-
Mix the sample thoroughly.
-
Condition an Oasis MAX SPE cartridge with methanol followed by 5% ammonium hydroxide (B78521) in water.[3]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5% ammonium hydroxide in water, followed by methanol, and then 2% formic acid in methanol.[3]
-
Elute the analytes with 6 mL of 2% formic acid in water.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: Daicel Crownpak CR(+) (4 x 150 mm, 5 µm)[3]
-
Mobile Phase A: 4mM ammonium formate in water with 2% formic acid[3]
-
Mobile Phase B: 0.5% formic acid in methanol[3]
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the specific analytes)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both glufosinate and this compound. These transitions should be optimized by infusing the individual standard solutions.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (glufosinate) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the glufosinate standards.
-
Determine the concentration of glufosinate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Analytical Workflow for Glufosinate Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of glufosinate in environmental samples using an internal standard.
Caption: A schematic of the analytical workflow for glufosinate quantification.
This guide provides a foundational understanding for researchers working with this compound. It is important to note that the specific parameters of the analytical method, especially the LC gradient and MS/MS transitions, should be optimized in the user's laboratory for the best performance.
References
The Environmental Journey of Glufosinate: A Technical Guide to its Fate and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Glufosinate (B12851), a broad-spectrum herbicide, is a cornerstone of modern agriculture. Understanding its environmental fate—how it behaves and breaks down in the environment—is critical for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides an in-depth examination of the environmental degradation, mobility, and metabolic pathways of glufosinate, offering valuable insights for researchers and professionals in environmental science and drug development.
Degradation of Glufosinate in the Environment
Glufosinate is primarily degraded by microbial activity in soil, with abiotic processes such as hydrolysis and photolysis playing a lesser role. The rate and pathway of degradation are influenced by various environmental factors, including soil type, microbial population, pH, and temperature.
Microbial Degradation
The principal route of glufosinate dissipation in soil is through microbial metabolism. A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing glufosinate as a source of carbon, nitrogen, or phosphorus. Several bacterial strains, such as Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans, have been identified for their ability to degrade glufosinate[1][2].
Microbial degradation of glufosinate proceeds through several enzymatic pathways, primarily involving deamination, transamination, or acetylation of the parent molecule. These processes lead to the formation of its major metabolites.
Abiotic Degradation
Hydrolysis: Glufosinate is stable to hydrolysis at environmentally relevant pH values (5, 7, and 9)[3][4]. The hydrolysis half-life is reported to be greater than 300 days at 25°C, indicating that this is not a significant degradation pathway[4].
Photodegradation: Photodegradation is also not a major route of dissipation for glufosinate. The aqueous photolysis half-life is greater than 300 days, suggesting its stability to light in the aquatic environment[4]. While some photocatalytic degradation can occur in the presence of substances like titanium dioxide under solar irradiation, its contribution to overall environmental degradation is limited[5][6].
Primary Metabolites of Glufosinate
The microbial breakdown of glufosinate results in the formation of several key metabolites. The most significant of these are:
-
3-Methylphosphinico-propionic acid (MPP): This is often the primary metabolite found in soil and plants[3][7][8]. It is formed through the deamination of glufosinate.
-
2-Methylphosphinico-acetic acid (MPA): Another significant degradation product, MPA is formed through further metabolism of MPP[3].
-
N-acetyl-glufosinate (NAG): This metabolite is formed through the acetylation of the amino group of glufosinate[7][8].
The persistence and potential environmental impact of these metabolites are also important considerations in the overall environmental risk assessment of glufosinate.
Environmental Mobility and Adsorption
The movement of glufosinate and its metabolites in the environment is largely governed by their adsorption to soil particles.
Adsorption in Soil: Glufosinate has a strong affinity for the clay fraction of soil[9][10]. The adsorption process is primarily mediated by the phosphinic acid moiety of the molecule, which can bind to soil minerals[11][12]. The strength of this binding is influenced by soil properties such as clay content, organic matter, and pH[9][13]. Higher clay content is positively correlated with higher adsorption[9][10]. An increasing pH can have a negative effect on adsorption due to electrostatic repulsion[12].
Due to its strong adsorption to soil particles, the mobility of glufosinate is generally low, reducing the potential for leaching into groundwater[11]. However, its high water solubility means that in soils with low adsorption capacity, there is a potential for movement[3].
Quantitative Data on Environmental Fate
The following tables summarize key quantitative data on the degradation and adsorption of glufosinate and its metabolites.
Table 1: Degradation Half-lives (DT50) of Glufosinate
| Environmental Compartment | Condition | Half-life (days) | Reference(s) |
| Soil | Field | 2.30 - 2.93 | [3] |
| Soil | Field | < 10 | [4] |
| Soil | - | 3.4 - 33.0 | [2][7] |
| Soil | Tea plantation, 0.5 kg/ha | 9.51 | [14] |
| Soil | Tea plantation, 1.0 kg/ha | 10.04 | [14] |
| River Water | - | 25 | [15] |
| Distilled Water | - | Negligible degradation | [15] |
Table 2: Adsorption Coefficients of Glufosinate
| Soil Type | Adsorption Coefficient (Kd) | Freundlich Adsorption Coefficient (Kf) | Reference(s) |
| Selangor series (Inceptisol) | 1.83 - 2.21 | 1.94 - 2.21 | [9] |
| Rengam series (Ultisol) | 1.34 - 1.58 | 1.41 - 1.62 | [9] |
| Munchong series (Oxisol) | 1.18 - 1.45 | 1.25 - 1.50 | [9] |
| Peat (Histosol) | 1.05 - 1.25 | 1.11 - 1.31 | [9] |
| Serdang series (Ultisol) | 0.98 - 1.12 | 1.04 - 1.18 | [9] |
Experimental Protocols
Batch Equilibrium Study for Adsorption/Desorption
This method is used to determine the adsorption and desorption characteristics of glufosinate in soil.
Methodology:
-
Soil Preparation: Air-dry and sieve soil samples. Characterize the soil for properties such as pH, organic matter content, clay content, and cation exchange capacity.
-
Adsorption Isotherms:
-
Prepare a series of glufosinate solutions of known concentrations (e.g., 0, 0.25, 0.5, 1, 1.5, 3, 5, and 10 µg/mL) in a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Add a known mass of soil to centrifuge tubes.
-
Add a specific volume of the glufosinate solutions to the tubes.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to separate the solid and liquid phases.
-
Analyze the supernatant for the equilibrium concentration of glufosinate using a suitable analytical method (e.g., HPLC).
-
Calculate the amount of glufosinate adsorbed to the soil by the difference between the initial and equilibrium concentrations.
-
Fit the adsorption data to linear and Freundlich isotherm models to determine the adsorption coefficients (Kd and Kf).
-
-
Desorption Isotherms:
-
After the adsorption experiment, decant the supernatant.
-
Add a fresh background electrolyte solution to the soil pellets.
-
Shake the tubes for the same equilibrium time.
-
Centrifuge and analyze the supernatant for the desorbed glufosinate.
-
Repeat the desorption step for several cycles.
-
Analytical Method for Glufosinate and Metabolites in Environmental Samples
This protocol outlines a common approach for the extraction and quantification of glufosinate and its metabolites from soil and water.
Methodology:
-
Extraction:
-
Soil: Extract a known mass of soil with an alkaline solution, such as 5% ammonium (B1175870) hydroxide, by shaking or sonication.
-
Water: Acidify the water sample and add a chelating agent like EDTA to minimize complexation of the target compounds with metal ions.
-
-
Derivatization:
-
Since glufosinate and its metabolites lack a chromophore for UV or fluorescence detection, a derivatization step is necessary for many analytical techniques.
-
A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of the analytes to form highly fluorescent derivatives[16][17][18].
-
The derivatization reaction is typically carried out in a buffered solution at a specific temperature and time.
-
-
Clean-up and Concentration (optional):
-
Solid-phase extraction (SPE) may be used to clean up the extract and concentrate the analytes, particularly for water samples with low concentrations.
-
-
Instrumental Analysis:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): The derivatized analytes are separated on a reversed-phase column (e.g., C18) and detected by a fluorescence detector[16][17][18].
-
Gas Chromatography (GC) with Flame Photometric Detection (FPD) or Mass Spectrometry (MS): This method requires derivatization to make the analytes volatile. Trimethyl orthoacetate (TMOA) can be used as a derivatizing agent[3].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that can often be used with minimal sample preparation and without the need for derivatization[19].
-
Visualizing Environmental Pathways and Workflows
The following diagrams illustrate the key degradation pathways of glufosinate and a typical experimental workflow for its environmental fate analysis.
References
- 1. Screening and Identification of Glufosinate-Degrading Bacteria from Glufosinate-Treated Soils | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. msss.com.my [msss.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption, Mobility, and Microbial Degradation of Glyphosate in the Soil | Scilit [scilit.com]
- 12. Adsorption behavior and mechanism of glufosinate onto goethite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Glufosinate-P-Ammonium in Soil Using Precolumn Derivation and Reversed-Phase High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glufosinate (B12851), a broad-spectrum herbicide, and its related compounds have been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of glufosinate-ammonium (B1218520) and its primary metabolites, including 3-methylphosphinicopropionic acid (MPP) and N-acetyl-glufosinate (NAG). The primary mechanism of action in plants is the irreversible inhibition of glutamine synthetase, leading to a fatal accumulation of ammonia (B1221849).[1] While this mechanism is also observed in mammals, the overall acute toxicity is low due to different ammonia detoxification pathways.[2] This guide summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive, developmental, and neurotoxicity. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are described, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological properties of these compounds.
Mechanism of Action
Glufosinate's primary mode of action is the inhibition of glutamine synthetase (GS), an enzyme crucial for the synthesis of glutamine from glutamate (B1630785) and ammonia.[1][3] In plants, this inhibition leads to a rapid buildup of ammonia and a depletion of glutamine, which disrupts photosynthesis and ultimately results in plant death.[1][3]
In mammals, while glufosinate also inhibits GS, the toxicological consequences are less severe due to alternative ammonia detoxification pathways, such as the urea (B33335) cycle.[2] However, at high doses, the inhibition of GS can lead to elevated ammonia and glutamate levels, which are implicated in the observed neurotoxicity.[2][4] The structural similarity of glufosinate to the neurotransmitter glutamate suggests potential interactions with the glutamatergic system, including N-methyl-D-aspartate (NMDA) receptors.[5][6]
References
- 1. Glufosinate - Wikipedia [en.wikipedia.org]
- 2. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sbcpd.org [sbcpd.org]
- 4. jebmh.com [jebmh.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms underlying the neurotoxicity induced by glyphosate-based herbicide in immature rat hippocampus: involvement of glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Desamino Glufosinate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide. Its quantification in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Stable isotope-labeled internal standards are essential for accurate and precise quantification using mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Desamino Glufosinate-d3 (assumed to be D3-Glufosinate based on available literature) as an internal standard in the analysis of glufosinate.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. The labeled compound, in this case, D3-Glufosinate, serves as an internal standard (IS). Since the IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, compensating for potential losses during sample processing and fluctuations in instrument performance.[1][2][4][5]
Application: Quantification of Glufosinate in Human Urine
This protocol describes a method for the determination of glufosinate in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with D3-Glufosinate as an internal standard.[1][2][5]
Experimental Protocol
1. Materials and Reagents
-
Glufosinate analytical standard
-
D3-Glufosinate (internal standard)
-
Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Formic Acid (FA) - LC-MS grade
-
Ultrapure water
-
Oasis MCX solid-phase extraction (SPE) cartridges[1]
-
Polypropylene (B1209903) tubes
2. Standard Solution Preparation
-
Prepare primary stock solutions of glufosinate and D3-Glufosinate in ultrapure water (e.g., 1 mg/mL).[1]
-
Prepare working standard solutions by diluting the stock solutions in a mixture of water and acetonitrile (e.g., 95:5 v/v) containing 0.1% formic acid.[1]
-
Prepare calibration standards in the desired concentration range (e.g., 0.1–100 ng/mL) by spiking the appropriate amount of the working standard solution into a blank urine matrix.[1]
3. Sample Preparation
-
Transfer a 250 µL aliquot of each urine sample into a 15 mL polypropylene tube.[1]
-
Fortify the samples with the D3-Glufosinate internal standard at a fixed concentration (e.g., 1, 5 ng/mL).[1]
-
Vortex the samples vigorously and allow them to stand at room temperature for 30 minutes.[1]
-
Precondition an Oasis MCX SPE cartridge with 2 mL of MeOH followed by 2 mL of ultrapure water.[1]
-
Load the urine sample onto the preconditioned SPE cartridge.[1]
-
Wash the cartridge with 2 mL of water.
-
Elute the analytes with an appropriate solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar compounds, such as a polymer-based ion-exchange column or a reversed-phase column with a weak anion/cation exchange stationary phase.[4][6][7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier like formic acid or ammonium carbonate.[4]
-
Flow Rate: As recommended for the column.
-
Injection Volume: e.g., 10 µL.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the chosen mobile phase.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both glufosinate and D3-Glufosinate for confirmation and quantification.
-
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.1–100 ng/mL | [1][2][5] |
| Correlation Coefficient (R²) | > 0.99 | [1][2][5] |
| Method Detection Limit (MDL) | 0.12 ng/mL | [1][2][5] |
| Method Quantification Limit (MQL) | 0.40 ng/mL | [1][2][5] |
| Recovery | 79.1% to 119% | [1][2][5] |
| Intra-day Variation (CV) | 3.13–10.8% | [1][2][5] |
| Inter-day Variation (CV) | 5.93–12.9% | [1][2][5] |
| Matrix Effects | 22.2% | [1][2][5] |
Application: Quantification of Glufosinate in Food Matrices (Cereals)
This protocol is based on the Quick Polar Pesticides Method (QuPPe) and is suitable for the analysis of glufosinate in cereals using D3-Glufosinate as an internal standard.[4]
Experimental Protocol
1. Materials and Reagents
-
Glufosinate analytical standard
-
D3-Glufosinate (internal standard)
-
Methanol (MeOH), Water, Formic Acid (FA) - LC-MS grade
-
50 mL centrifuge tubes
2. Standard Solution Preparation
-
Prepare stock and working solutions of glufosinate and D3-Glufosinate as described in the previous protocol.[4]
-
Prepare calibration curves in a 50:50 methanol-water mixture with 0.5% formic acid over a concentration range of 10 ng/mL to 300 ng/mL.[4]
3. Sample Preparation
-
Weigh 5 grams of homogenized grain or cereal sample into a 50 mL centrifuge tube.[4]
-
Add 10 mL of ultrapure water and 100 µL of the D3-Glufosinate internal standard solution (e.g., 20 µg/mL).[4]
-
Allow the samples to stand for two hours.[4]
-
Add a suitable extraction solvent, such as methanol containing 0.5% formic acid.[4]
-
Shake vigorously and centrifuge.
-
The supernatant can be directly analyzed by LC-MS/MS.[4]
Data Presentation
| Parameter | Value | Reference |
| Calibration Range | 10 - 300 ng/mL | [4] |
| Limit of Quantification (LOQ) | 5 µg/kg | [3] |
| Recovery | 91% to 114% | [3] |
| Relative Standard Deviation (RSD) | 3.8 - 6.1% | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of glufosinate using D3-Glufosinate as an internal standard.
Mechanism of Action of Glufosinate
Caption: Glufosinate inhibits the enzyme glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism in plants.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Note: Quantification of Glufosinate in Water Samples Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glufosinate (B12851) is a broad-spectrum herbicide used globally in agriculture. Its potential for water contamination necessitates sensitive and accurate monitoring methods to ensure environmental and human safety. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response. This application note details a robust method for the quantification of glufosinate in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.
Principle of Isotope Dilution
Isotope dilution is a method of quantitative analysis where a known amount of an isotopically enriched standard of the analyte is added to the sample. The ratio of the signal of the native analyte to that of the isotopically labeled standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the native analyte, effectively correcting for losses during sample processing and ionization suppression or enhancement in the mass spectrometer. While stable-isotope labeled standards are available for glyphosate (B1671968) and its metabolite AMPA, a "pseudo isotope dilution" approach can be employed for glufosinate in their absence, using a closely related, but not identical, isotopically labeled compound.[1][2]
Experimental Protocols
Materials and Reagents
-
Glufosinate analytical standard
-
Glufosinate-d3 (or other suitable stable isotope-labeled internal standard)
-
9-fluorenylmethylchloroformate (FMOC-Cl) derivatization reagent[1][2][3]
-
Boric acid buffer[3]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
High-purity water (e.g., Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[4]
Sample Preparation
A derivatization step is often employed to improve the chromatographic retention and sensitivity of glufosinate.[3]
-
Filtration: Filter water samples through a 0.22 µm or 0.45 µm filter to remove particulate matter.[5][6]
-
Internal Standard Spiking: Add a known concentration of the isotopically labeled internal standard (e.g., Glufosinate-d3) to a specific volume of the filtered water sample.[3]
-
Buffering: Adjust the pH of the sample by adding a borate (B1201080) buffer solution.[3]
-
Derivatization: Add the FMOC-Cl solution in acetonitrile to the buffered sample. Vortex the mixture and incubate to allow for the derivatization reaction to complete.[1][2][3]
-
Acidification & Extraction (Optional): Acidify the sample with phosphoric acid and perform a liquid-liquid extraction with a solvent like dichloromethane (B109758) (DCM) to concentrate the derivatized analyte and remove interferences.[3]
-
Solid-Phase Extraction (for complex matrices): For samples with high matrix complexity, an SPE cleanup step using a cation-exchange cartridge can be employed after spiking with the internal standard.[4]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase column, such as a C18 or a specialized column for polar pesticides, is typically used for separation.[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency, is employed.[7][8]
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the derivatization and analyte properties. Negative ion mode is common for FMOC-derivatized glufosinate.[1][2][7]
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two transitions (precursor ion to product ion) are monitored for both the native glufosinate and its isotopically labeled internal standard for quantification and confirmation.[3][7]
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of glufosinate in water samples using isotope dilution LC-MS/MS.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Glufosinate | Drinking Water | - | 0.02 µg/L | [2][9] |
| Glufosinate | Groundwater | - | 0.0256 µg/L | [7] |
| Glufosinate | Surface Water | - | 0.02 µg/L | [2][9] |
| Glufosinate | Human Serum | 0.07 µg/mL | 0.1 µg/mL | [10] |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Distilled Water | 0.05 - 0.50 | 99 - 114 | 2 - 7 | [2][9] |
| Groundwater | 0.05 - 0.50 | 99 - 114 | 2 - 7 | [2][9] |
| Surface Water | 0.05 - 0.50 | 99 - 114 | 2 - 7 | [2][9] |
| Human Urine | 0.5 - 5 ng/mL | 79.1 - 119 | 4 - 10 | [4] |
Visualizations
Caption: Experimental workflow for glufosinate analysis in water.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
Application Note: Analysis of Glufosinate and its Metabolite MPPA in Food Matrices using Desamino Glufosinate-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the simultaneous determination of glufosinate (B12851) and its primary metabolite, 3-(hydroxymethylphosphinyl)propanoic acid (MPPA), also known as desamino glufosinate, in various food matrices. The method utilizes a stable isotope-labeled internal standard, Desamino Glufosinate-d3 (MPPA-d3), for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach, which relies on isotope dilution, minimizes the impact of matrix effects and variations in extraction recovery, ensuring high-quality data for food safety and residue monitoring programs. The protocol covers sample preparation, extraction, cleanup, and instrumental analysis, and includes representative performance data.
Introduction
Glufosinate is a broad-spectrum contact herbicide widely used for weed control in agriculture, including on genetically modified crops tolerant to its active ingredient.[1] Its use raises food safety concerns regarding potential residues in consumer products. Regulatory bodies worldwide have established maximum residue limits (MRLs) for glufosinate in various food commodities. The primary metabolite of glufosinate found in plants is 3-(hydroxymethylphosphinyl)propanoic acid (MPPA). Therefore, robust analytical methods are required for the sensitive and simultaneous quantification of both parent glufosinate and MPPA.
These analytes are highly polar, making their retention on conventional reversed-phase chromatography columns challenging and increasing their susceptibility to matrix effects in LC-MS/MS analysis.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to ensure accuracy and precision. This internal standard closely mimics the chemical behavior of the target analyte (MPPA) throughout the sample preparation and analysis process, correcting for analyte loss and ionization suppression or enhancement.
This application note details a validated LC-MS/MS method for the analysis of glufosinate and MPPA in complex food matrices, employing this compound for reliable quantification.
Experimental Protocols
Reagents and Materials
-
Standards: Glufosinate ammonium, 3-(hydroxymethylphosphinyl)propanoic acid (MPPA), and this compound (MPPA-d3) analytical standards.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (reagent grade), Ammonium carbonate, Acetic acid, and Ethylenediaminetetraacetic acid (EDTA).
-
Sample Preparation: Homogenizer, 50 mL polypropylene (B1209903) centrifuge tubes, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).[1][4]
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Individually prepare stock solutions of glufosinate, MPPA, and this compound by dissolving 10 mg of each standard in 10 mL of water. Store at 4°C.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed working solution containing glufosinate and MPPA by diluting the stock solutions in water.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the this compound working solution by diluting the stock solution in water.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix and the IS spiking solution to achieve a concentration range suitable for the expected residue levels (e.g., 5 to 500 ng/g).[4]
Sample Preparation and Extraction
This protocol is a general procedure adaptable for various solid food matrices like cereals, soybeans, or produce.[1][5]
-
Homogenization: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to each sample, blank, and calibration standard.
-
Extraction:
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
Sample Cleanup (Solid-Phase Extraction)
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 3cc, 60mg) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Elution/Collection: Collect the eluate. This "pass-through" mode helps remove non-polar interferences.[5][6]
-
Filtration: Filter the collected eluate through a 0.2 µm filter into an LC vial for analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument used. Direct analysis without derivatization is preferred for high throughput.[6]
-
LC System: UPLC or HPLC system.
-
Column: A column suitable for polar analytes, such as a mixed-mode ion-exchange/HILIC column or a Torus DEA column.[5][7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A gradient optimized for the separation of the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data and Results
The method performance should be validated according to established guidelines (e.g., SANTE). Key validation parameters include linearity, limit of quantification (LOQ), recovery, and precision (repeatability). The tables below summarize representative performance data gathered from various studies.
Table 1: LC-MS/MS Method Performance in Various Food Matrices
| Analyte | Matrix | LOQ (ng/g or µg/kg) | Average Recovery (%) | Precision (RSD %) | Citation |
|---|---|---|---|---|---|
| Glufosinate | Cereals | 100 | 100 (at 100 ppb) | N/A | [1] |
| Glufosinate | Soybeans | 40 | 91 - 114 | 3.8 - 6.1 | [8][9] |
| Glufosinate | Honey | <10 | Favorable | <25 | [4] |
| Glufosinate | Milk | 25 | 84 - 111 | <8 | [6] |
| Glufosinate | Corn | 11 | 70 - 120 | <25 | [4] |
| MPPA | Soybeans | 60 | 91 - 114 | N/A |[8] |
Note: LOQ, Recovery, and RSD values can vary based on the specific matrix, instrumentation, and protocol details.
Table 2: Example MRM Transitions for Negative Ion Mode
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Notes |
|---|---|---|---|
| Glufosinate | 180.0 | 85.0 | Quantifier |
| Glufosinate | 180.0 | 63.0 | Qualifier |
| MPPA (Desamino Glufosinate) | 155.0 | 79.0 | Quantifier |
| MPPA (Desamino Glufosinate) | 155.0 | 63.0 | Qualifier |
| this compound | 158.0 | 81.0 | Quantifier (projected) |
Note: MRM transitions must be optimized for the specific instrument. The transitions for the d3-labeled standard are projected based on the structure and may require empirical determination.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate tool for the routine analysis of glufosinate and its metabolite MPPA in diverse food matrices. The isotope dilution technique effectively compensates for matrix-induced signal suppression or enhancement and variations in sample preparation, leading to highly reliable quantitative results. This method is suitable for regulatory monitoring and ensuring compliance with MRLs for food safety.
References
- 1. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 2. Direct analysis of glyphosate, glufosinate and AMPA in beverages using LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. waters.com [waters.com]
- 6. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 7. youtube.com [youtube.com]
- 8. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Herbicide Analysis in Soil
Introduction
The accurate determination of herbicide residues in soil is critical for environmental monitoring, agricultural research, and ensuring food safety. Soil, being a complex matrix, presents significant analytical challenges.[1][2] Effective sample preparation is a crucial step to extract and purify target herbicides from interfering soil components prior to instrumental analysis.[3][4] This document provides detailed application notes and protocols for three widely used sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE). These methods have been selected based on their prevalence, efficiency, and adaptability for a wide range of herbicide chemistries.[5][6]
The provided protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis. They include detailed methodologies, quantitative performance data, and visual workflows to facilitate implementation in the laboratory.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained significant popularity for multi-residue pesticide analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[6][7][8] The technique involves a two-step process: an extraction/partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[7]
Application Note
The QuEChERS approach is highly effective for a broad range of pesticides, including many common herbicides.[8] It offers several advantages such as high sample throughput and minimal equipment requirements.[2][6] Modifications to the original method, such as adjusting the salt composition and the d-SPE sorbents, can be implemented to optimize recovery for specific herbicides and soil types.[7] For instance, the inclusion of C18 in the d-SPE step can aid in the removal of non-polar interferences.[1]
Experimental Protocol
-
Weigh 10 g of a soil sample with a water content of ≥70% into a 50 mL centrifuge tube. Alternatively, for dry soil, use 3 g of the sample, add 7 mL of water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[1][2]
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake the tube vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the herbicides.[1]
-
Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube.[9]
-
Immediately shake the tube for at least 2 minutes to prevent the agglomeration of salts and ensure proper partitioning.[1]
-
Centrifuge the sample for 5 minutes at a speed of at least 3000 relative centrifugal force (rcf).[1]
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup: [1][2]
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube. This tube should contain a mixture of sorbents, such as 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.[1][9]
-
Vortex the d-SPE tube for 30 seconds to 1 minute to facilitate the cleanup process.[1][2]
-
Centrifuge the tube for 2 minutes at a high rcf (e.g., ≥ 5000).[1]
-
The purified supernatant is now ready for analysis. Filter the extract through a 0.2 µm syringe filter directly into an autosampler vial for subsequent chromatographic analysis (e.g., LC-MS/MS or GC-MS/MS).[1]
Experimental Workflow
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup of sample extracts.[5] It relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase to isolate them from matrix interferences. SPE is often preferred due to its efficiency, reduced solvent usage compared to classical methods, and the availability of a wide range of sorbent chemistries.[10]
Application Note
SPE is a versatile cleanup method that can be tailored to a wide variety of herbicides by selecting the appropriate sorbent material (e.g., C18 for non-polar compounds, polymeric sorbents for a broader range of polarities).[5][10] It is particularly useful for removing interfering substances from complex soil extracts, leading to cleaner chromatograms and improved analytical sensitivity. The selection of conditioning, loading, washing, and elution solvents is critical for optimal recovery.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific herbicides and soil types.
a) Initial Soil Extraction (Liquid-Solid Extraction):
-
Weigh 10-20 g of soil into a flask.
-
Add an appropriate extraction solvent (e.g., 50 mL of acetone (B3395972):dichloromethane mixture).
-
Shake mechanically for 16-24 hours.[5]
-
Filter the extract to remove solid particles.
-
Concentrate the extract using a rotary evaporator.
-
Reconstitute the residue in a solvent compatible with the SPE procedure.
b) SPE Cleanup:
-
Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of the elution solvent (e.g., ethyl acetate), followed by 5 mL of the loading solvent (e.g., methanol/water mixture). Do not allow the cartridge to dry out.
-
Loading: Load the reconstituted soil extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the target herbicides from the cartridge using a small volume (e.g., 5-10 mL) of a strong organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.[11]
Experimental Workflow
Microwave-Assisted Extraction (MAE)
MAE is a modern extraction technique that utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction of analytes from the matrix.[5][12] This method significantly reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction.[12][13]
Application Note
MAE is a powerful tool for extracting a wide range of herbicides from soil, including those that are strongly bound to soil particles.[14] The efficiency of MAE is influenced by several factors, including the choice of solvent, temperature, extraction time, and the moisture content of the soil.[14][15] Optimization of these parameters is crucial for achieving high recovery rates. The use of greener solvents, such as aqueous solutions of surfactants, has also been explored in MAE.[16]
Experimental Protocol
-
Weigh 5.0 g of the soil sample into a microwave extraction vessel.[13]
-
Add 35 mL of an appropriate extraction solvent (e.g., a 3:2 mixture of acetone and hexane).[13]
-
Seal the vessel and place it in the microwave extraction system.
-
Set the MAE parameters. For example, ramp the temperature to 120°C and hold for 20 minutes, with a microwave power of 60% and a pressure of 80 psi.[13] These parameters may need to be optimized.[14]
-
After the extraction is complete and the vessel has cooled, filter the extract.
-
Evaporate the solvent from the extract and re-dissolve the residue in a suitable solvent for analysis. In many cases, the extract can be directly analyzed by GC-MS without further cleanup.[13]
Experimental Workflow
Data Presentation: Comparison of Techniques
The following tables summarize quantitative data for the different sample preparation techniques, providing a basis for comparison. The data has been compiled from various studies and may vary depending on the specific soil type, herbicide, and analytical instrumentation used.
Table 1: Recovery Rates (%) for Selected Herbicides
| Herbicide | QuEChERS | Solid-Phase Extraction | Microwave-Assisted Extraction | Modified Soxhlet |
| Atrazine | 70-119[17] | 77-115[18] | 81.8-106.0[14] | - |
| Alachlor | - | - | - | - |
| Metolachlor | - | - | - | - |
| Trifluralin | 70-119[17] | - | 70-120[15] | - |
| 2,4-D | - | - | - | 85-100[19] |
| Ametryne | - | - | 82.0-94.0[16] | - |
| Simazine | - | - | 82.0-94.0[16] | - |
| Diuron | 70-120[20] | - | - | - |
| Tebuthiuron | 70-120[20] | - | - | - |
Note: The ranges represent data from multiple studies and for various spiking levels.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) (µg/kg)
| Herbicide | Technique | LOD | LOQ |
| Multiple Pesticides | QuEChERS | 3.0-7.5[20] | 10-25[20] |
| 2,4-D | Modified Soxhlet | 5[19] | 10[19] |
| Multiple Pesticides | QuEChERS | 3[17] | 10[17] |
| Multiple Pesticides | MAE | 0.5-211.25 (ng/g) | - |
Note: LOD and LOQ are highly dependent on the analytical instrument used for detection.
Conclusion
The choice of sample preparation technique for herbicide analysis in soil depends on various factors, including the specific herbicides of interest, the required sensitivity, available laboratory equipment, and desired sample throughput.
-
QuEChERS is a versatile and efficient method for multi-residue analysis, offering a good balance of recovery, speed, and cost-effectiveness.[6][8]
-
Solid-Phase Extraction provides excellent cleanup capabilities, which can be crucial for achieving low detection limits, but may require more extensive method development.[5]
-
Microwave-Assisted Extraction offers rapid and efficient extraction, significantly reducing solvent consumption and time compared to traditional methods.[13]
Researchers should validate their chosen method for the specific soil matrix and target herbicides to ensure data quality and accuracy. The protocols and data presented in these application notes serve as a comprehensive starting point for developing and implementing robust analytical methods for herbicide residue analysis in soil.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. unitedchem.com [unitedchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Review of sample preparation techniques for the analysis of pesticide residues in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 9. weber.hu [weber.hu]
- 10. dl.astm.org [dl.astm.org]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. engg.k-state.edu [engg.k-state.edu]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
Application Note: Solid-Phase Extraction of Glufosinate for Chromatographic Analysis
Introduction
Glufosinate (B12851) is a widely used, non-selective, phosphorus-containing herbicide. Due to its potential environmental impact and presence in the food chain, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. Solid-phase extraction (SPE) is a common and effective sample preparation technique for the cleanup and concentration of glufosinate and its metabolites from complex samples prior to chromatographic analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of glufosinate from water, soil, and food samples. The high polarity of glufosinate makes its analysis challenging, often necessitating a derivatization step, though modern LC-MS/MS methods can also achieve direct analysis.[1][2][3]
Principle of Solid-Phase Extraction
Solid-phase extraction is a technique used for the purification and concentration of analytes from a liquid sample. The sample is passed through a solid adsorbent (the stationary phase), and the analyte of interest is retained on the sorbent. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For glufosinate, which is a polar and amphoteric compound, various sorbents have been successfully employed, including ion-exchange, reversed-phase, and mixed-mode cartridges.[2][4][5] Molecularly imprinted polymers (MIPs) also offer high selectivity for glufosinate and related compounds.[1]
Data Presentation
The following table summarizes the performance of different SPE methods for the analysis of glufosinate in various matrices.
| SPE Sorbent | Sample Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| AFFINIMIP® SPE Glyphosate (B1671968) | Red Wine | 70 - 96 | - | - | LC-MS/MS | [1] |
| Cation-exchange & Anion-exchange | Human Urine | 106 - 119 | 0.12 ng/mL | 0.41 ng/mL | LC-MS/MS | [2] |
| AFFINIMIP® SPE Glyphosate | Mineral Water | ~80 - 100 | - | - | LC-MS/MS | [6] |
| AFFINIMIP® SPE Glyphosate | Cereals | ~80 - 100 | - | - | LC-MS/MS | [6] |
| OASIS HLB | Water | - | - | 0.5 mg/kg | HPLC-FLD | [4] |
| OASIS HLB | Egg | - | - | - | LC-MS/MS | [7] |
| Oasis WAX | Tea Infusion | 87.2 | 1.56 µg/L | - | CE-C4D | [8] |
| On-line SPE (OASIS HLB) | Water | 72 - 88 | 5 ng/L | 50 ng/L | LC-MS/MS | [9] |
| PRiME HLB | Sediment | 76.4 - 113 | 5 µg/kg | 20 µg/kg | UHPLC-MS/MS | [10] |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Protocols
This section provides a generalized protocol for the solid-phase extraction of glufosinate. The specific conditions, such as sample pretreatment, sorbent type, and solvent volumes, may need to be optimized depending on the sample matrix and the analytical instrumentation used.
Materials and Reagents
-
SPE Cartridges: A variety of cartridges can be used, including but not limited to:
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonia (B1221849) solution
-
Hydrochloric acid
-
Ultrapure water
-
Internal standards (e.g., D3-glufosinate)[2]
-
Derivatization agent (if required, e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl)[9][11]
-
-
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
pH meter
-
Analytical balance
-
Sample Preparation
The sample preparation procedure varies depending on the matrix:
-
Water Samples: Acidify the water sample (e.g., with formic acid) or adjust the pH as required by the chosen SPE sorbent.[6] For large volume samples, a concentration step may be necessary.[6]
-
Soil and Sediment Samples: Extract the sample with a suitable solvent, such as an alkaline solution (e.g., potassium hydroxide (B78521) or ammonia solution).[9][10][12] The extraction can be facilitated by shaking or sonication.[6][12] After extraction, centrifuge the sample and collect the supernatant.[12]
-
Food Samples (e.g., Cereals, Honey):
Solid-Phase Extraction Protocol
The following is a general four-step SPE procedure.
-
Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water. This step solvates the sorbent and removes any potential contaminants.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove co-extracted interferences.
-
Elution: Elute the retained glufosinate with a suitable solvent. The choice of elution solvent depends on the sorbent and may include acidified or basified organic solvents. For example, a mixture of methanol and hydrochloric acid can be used for anion exchange cartridges.[8]
Post-Elution Processing
The eluate may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[6] If derivatization is required, the dried extract is reacted with the derivatizing agent (e.g., FMOC-Cl) before analysis.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of glufosinate.
Caption: General workflow for the solid-phase extraction of glufosinate.
References
- 1. gilson.com [gilson.com]
- 2. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 3. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. affinisep.it [affinisep.it]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Glyphosate, Glufosinate, and Their Major Metabolites in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue determination of glyphosate, glufosinate and aminomethylphosphonic acid in water and soil samples by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. [Rapid and simultaneous determination of glyphosate, glufosinate, and their metabolites in soil by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usrtk.org [usrtk.org]
Application Note: High-Sensitivity LC-MS/MS Analysis of Desamino Glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desamino Glufosinate, also known as 3-(hydroxymethylphosphinyl)propanoic acid (MPPA), is a significant metabolite of the broad-spectrum herbicide Glufosinate.[1] Accurate and sensitive quantification of MPPA in various matrices is crucial for environmental monitoring, food safety assessment, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Desamino Glufosinate-d3 (MPPA-d3), is essential for robust and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides detailed mass spectrometry transitions and a comprehensive experimental protocol for the analysis of this compound.
Quantitative Data: Mass Spectrometry Transitions
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for Desamino Glufosinate (MPPA) and its deuterated internal standard, this compound (MPPA-d3), as established by validated methodologies.[2] These transitions are critical for the selective and sensitive detection of the analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Desamino Glufosinate (MPPA) | 151.0 | 63.1 | Negative | Quantitation Ion |
| This compound (MPPA-d3) | 154.0 | 63.1 | Negative | Internal Standard |
Experimental Protocol
This protocol outlines a typical workflow for the analysis of this compound using LC-MS/MS.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of Desamino Glufosinate and this compound in a suitable solvent, such as water or methanol (B129727), at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to create a series of working standards for calibration curves and quality control samples. The concentration range should be appropriate for the expected sample concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples (blanks, calibration standards, and unknown samples) to achieve a consistent final concentration.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., water, soil, biological fluids, food). A generic solid-phase extraction (SPE) procedure for aqueous samples is described below.
-
Sample Collection: Collect samples in appropriate containers and store them under recommended conditions to prevent degradation.
-
Spiking: Add a known volume of the this compound internal standard spiking solution to a defined volume or weight of the sample.
-
Extraction:
-
For water samples, acidification with formic acid may be required.
-
For solid samples, an initial extraction with a suitable solvent (e.g., water, methanol/water mixture) may be necessary.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode or anion-exchange SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes with a suitable elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for polar anionic compounds, such as a mixed-mode anion-exchange or a porous graphitic carbon (PGC) column.
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution program should be optimized to achieve good separation of Desamino Glufosinate from other matrix components.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for maximum signal intensity.
-
MRM Transitions: Use the transitions specified in the quantitative data table.
-
Collision Energy (CE): Optimize the collision energy for each transition to achieve the most abundant and stable fragment ion.
-
Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across each chromatographic peak.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
Application of Desamino Glufosinate-d3 in Environmental Monitoring Studies
Application Note & Protocol
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide for weed control in agriculture and non-crop areas. Its extensive use has raised concerns about its potential environmental impact, leading to a growing need for sensitive and reliable analytical methods to monitor its presence and that of its metabolites in various environmental matrices. Desamino Glufosinate-d3 is a deuterated analog of a key metabolite of glufosinate. Due to its structural similarity and distinct mass-to-charge ratio, it serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. The use of this compound compensates for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements for glufosinate and its metabolites in complex environmental samples such as soil and water.
Principle
The analytical approach for monitoring glufosinate and its metabolites in environmental samples typically involves extraction from the sample matrix, a clean-up step to remove interfering substances, derivatization to improve chromatographic properties and detection sensitivity, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is introduced into the sample at the beginning of the analytical process. As it behaves chemically like the target analytes throughout the procedure, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to highly reliable results.
Data Presentation
The following table summarizes typical quantitative data for the analysis of glufosinate and its metabolites in environmental samples using methods that employ isotopically labeled internal standards like this compound.
| Analyte | Matrix | Method | LOQ | LOD | Recovery (%) | Reference |
| Glufosinate | Water | LC-MS/MS | 0.0025 mg/kg | 0.0005 mg/kg | 70-120 | [1] |
| Glufosinate | Soil | LC-MS/MS | 0.0020 mg/kg | 0.0004 mg/kg | 70-120 | [1] |
| Glufosinate | Water | UPLC-MS/MS | 0.02 µg/L | - | >70 | [2] |
| Glufosinate | Beebread | LC-MS/MS | 10 µg/kg | - | 76-111 | [3] |
| Glufosinate Metabolite (MPP) | Soil | GC-FPD | 0.1 mg/kg | - | 98.3-100.3 | [4] |
| Glufosinate Metabolite (MPA) | Soil | GC-FPD | 0.1 mg/kg | - | 99.3-99.6 | [4] |
LOQ: Limit of Quantification, LOD: Limit of Detection, MPP: 3-methylphosphinico-propionic acid, MPA: 2-methylphosphinico-acetic acid.
Experimental Protocols
Protocol 1: Analysis of Glufosinate in Water Samples by LC-MS/MS
This protocol describes the determination of glufosinate in water samples using an isotopically labeled internal standard.
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL)
-
Glufosinate analytical standard
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
2. Sample Preparation
-
Collect water samples in clean polypropylene (B1209903) bottles.
-
To a 10 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
-
Adjust the sample pH to >9 with ammonium hydroxide.
3. Solid Phase Extraction (SPE) Clean-up
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column (e.g., C18) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for glufosinate and this compound.
Protocol 2: Analysis of Glufosinate and its Metabolites in Soil Samples by LC-MS/MS with Derivatization
This protocol is suitable for the simultaneous analysis of glufosinate and its major metabolites, 3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA), in soil.
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL)
-
Glufosinate, MPP, and MPA analytical standards
-
Ammonium hydroxide solution (0.5% v/v)
-
9-fluorenylmethylchloroformate (FMOC-Cl) derivatizing agent
-
Borate (B1201080) buffer (pH 9)
-
Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Extraction
-
Weigh 10 g of soil into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of 0.5% ammonium hydroxide solution.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
3. Derivatization
-
Take a 1 mL aliquot of the supernatant and adjust the pH to 9 with borate buffer.
-
Add 1 mL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex and let the reaction proceed for 1 hour at room temperature.
-
Add 2 mL of dichloromethane to remove excess FMOC-Cl and vortex.
-
Centrifuge and collect the aqueous (upper) layer.
4. SPE Clean-up
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the derivatized sample extract.
-
Wash the cartridge with 5 mL of water.
-
Elute the derivatized analytes with 5 mL of acetonitrile.
-
Evaporate the eluate and reconstitute as in Protocol 1.
5. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions similar to Protocol 1, optimizing for the separation and detection of the FMOC-derivatized analytes.
Visualizations
Glufosinate Metabolism in Soil
Caption: Simplified metabolic pathway of glufosinate in soil.
Analytical Workflow for Glufosinate Monitoring
Caption: General analytical workflow for environmental monitoring of glufosinate.
References
- 1. epa.gov [epa.gov]
- 2. waters.com [waters.com]
- 3. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction | MDPI [mdpi.com]
- 4. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve matrix effects in glufosinate LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of glufosinate (B12851).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact glufosinate analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In glufosinate LC-MS/MS analysis, this can manifest as ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of glufosinate.[1]
Q2: What are the typical sources of matrix effects in glufosinate analysis?
A: The sources of matrix effects are highly dependent on the sample type. For agricultural and environmental samples, common sources include salts, pigments (like chlorophyll (B73375) in plant materials), lipids, proteins, and other organic acids.[3] The complexity of the sample matrix directly influences the severity of these effects.
Q3: How can I determine if my glufosinate analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction spike. This involves comparing the response of glufosinate in a neat solution to the response of glufosinate spiked into a blank, extracted matrix at the same concentration.[1] A matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression and a value greater than 1 suggests ion enhancement.[1] Matrix effects are generally considered significant if they are outside the range of ±20%.[4]
Q4: Is derivatization necessary for glufosinate analysis, and can it help with matrix effects?
A: Due to its high polarity and poor retention on conventional reversed-phase columns, pre-column derivatization of glufosinate with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is a widely used strategy.[5][6] Derivatization makes the molecule less polar, which can improve chromatographic separation from polar matrix components, thereby reducing matrix effects. However, it's important to note that byproducts from the derivatization reaction can sometimes interfere with the analysis.[5][7]
Troubleshooting Guide: Resolving Matrix Effects
Problem: I am observing significant ion suppression for glufosinate.
Below are troubleshooting steps to mitigate ion suppression, starting with the most common and effective solutions.
Solution 1: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a stable isotope-labeled internal standard, such as Glufosinate-d3, is the most effective way to compensate for matrix effects.[8][9] The SIL-IS co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.[8][10]
Solution 2: Optimize Sample Preparation
Thorough sample cleanup is crucial for reducing matrix interferences.[8] Consider the following techniques:
-
Solid Phase Extraction (SPE): SPE can effectively remove interfering compounds. Different sorbents can be tested for optimal cleanup of your specific matrix.[11][12] For complex matrices, polymeric SPE cartridges are often successful.[13]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach for extraction and cleanup that has been successfully applied to various matrices for glufosinate analysis, including green tea and crude palm oil.[3][14]
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of matrix components that can cause ion suppression.[15]
Solution 3: Modify Chromatographic Conditions
Optimizing the liquid chromatography separation can help to chromatographically resolve glufosinate from co-eluting matrix components.
-
Column Selection: Consider using alternative column chemistries such as porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns, which can provide different selectivity for polar compounds like glufosinate.[16]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the separation between glufosinate and interfering peaks.
Solution 4: Utilize Matrix-Matched Calibration
If a SIL-IS is not available, creating calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[8][17] This approach assumes that the matrix effect is consistent across samples of the same type.
Experimental Protocols
Protocol 1: Pre-column Derivatization with FMOC-Cl
This protocol is a general guideline for the derivatization of glufosinate in water samples.[6]
-
To 4 mL of the filtered water sample in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution.
-
Add 800 µL of borate (B1201080) buffer.
-
Add 860 µL of FMOC-Cl solution in acetonitrile.
-
Vortex the tube and incubate for 2 hours at 37 °C.
-
After incubation, add 3 drops of phosphoric acid to stop the reaction and vortex.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: QuEChERS Sample Cleanup for Green Tea
This is an example of a QuEChERS protocol for a complex plant matrix.
-
Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Add an appropriate amount of spiking solution for recovery experiments.
-
Add 10 mL of acetonitrile/water solution.
-
Vortex for 3 minutes at 2500 rpm and centrifuge for 3 minutes at 10,000 rpm.
-
Transfer 2.0 mL of the extract into a 15 mL QuEChERS cleanup tube containing a dedicated adsorbent mix for green samples.
-
Vortex for 3 minutes at 2500 rpm and centrifuge for 3 minutes at 10,000 rpm.
-
Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.
Data Presentation
Table 1: Recovery and Matrix Effects of Glufosinate in Different Matrices using QuEChERS and LC-MS/MS
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Green Tea | 50 | 85.2 | 4.5 | -15 to +10 |
| Orange | 50 | 95.7 | 8.2 | -10 to +5 |
| Wheat | 50 | 91.3 | 9.7 | -20 to +12 |
Data compiled from various sources for illustrative purposes.[18]
Table 2: Comparison of Different Sample Cleanup Methods for Glufosinate Analysis
| Cleanup Method | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages |
| SPE (Oasis HLB) | Water | >90% | High cleanup efficiency | Can be time-consuming |
| QuEChERS | Cereals | 80-110% | Fast and simple | May not be sufficient for very complex matrices |
| Ultrafiltration | Cereal Extracts with Particulates | ~85% | Removes particulates effectively | May have analyte adsorption issues |
This table provides a general comparison based on literature data.[11][13][19]
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: General sample preparation workflow for glufosinate analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Determination of Glyphosate, Glufosinate, and AMPA in tea [merckmillipore.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 10. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. cris.unibo.it [cris.unibo.it]
- 18. sciex.com [sciex.com]
- 19. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]
Improving peak shape and chromatography for polar herbicides
Welcome to the technical support center for the analysis of polar herbicides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to poor peak shape, retention, and sensitivity during the analysis of polar herbicides like glyphosate (B1671968), AMPA, and glufsinate.
Question 1: Why am I observing poor or no retention for my polar herbicide analytes on a standard C18 column?
Answer: Standard reversed-phase C18 columns are designed to retain non-polar compounds. Polar herbicides, such as glyphosate and its metabolite AMPA, are highly water-soluble and have very limited interaction with the hydrophobic stationary phase of a C18 column.[1][2][3] This results in little to no retention, with the analytes eluting in or near the solvent front (void volume).
To achieve adequate retention of these highly polar compounds, alternative chromatographic techniques are necessary. The most common and effective approaches include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) with a mobile phase containing a high percentage of an organic solvent, like acetonitrile.[4][5] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning and retention of polar analytes.[4]
-
Ion-Exchange Chromatography (IC): This technique is well-suited for ionizable compounds.[2] Since many polar herbicides are anionic, anion-exchange columns can provide strong retention.[1][6] However, elution often requires high salt concentration mobile phases, which can be problematic for mass spectrometry (MS) detection due to ion suppression.[1]
-
Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as ion-exchange and HILIC or reversed-phase, on a single stationary phase.[1][7][8] This hybrid approach can offer balanced retention for a variety of polar contaminants without the need for high salt buffers.[1]
Question 2: My glyphosate peak is tailing or showing poor shape, even on a specialized column. What are the potential causes and solutions?
Answer: Poor peak shape for glyphosate is a common issue and can often be attributed to its strong chelating properties.[9] Glyphosate can interact with trace metal ions (like iron) present in the HPLC system components (e.g., stainless steel tubing, frits) or the column itself, leading to peak tailing and poor reproducibility.[9]
Here are several troubleshooting steps to address this issue:
-
System Passivation: The interaction with metal ions in the flow path is a primary cause. Passivating the HPLC system can significantly improve peak shape. This can be achieved by flushing the system with a solution containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[9]
-
Mobile Phase Additives: Incorporating a chelating agent directly into the mobile phase can prevent interactions between glyphosate and metal surfaces during the analysis. Adding a low concentration of EDTA to the mobile phase is a common strategy.[9]
-
Use of Bio-Inert or PEEK Systems: To eliminate the source of metal ions, using an HPLC system with a bio-inert or PEEK (polyether ether ketone) flow path is highly effective. These materials are metal-free and prevent the chelation that causes peak tailing.[10]
-
Mobile Phase pH Control: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, affecting peak shape. Ensure the mobile phase pH is buffered and optimized for your specific column and analytes, typically at least one pH unit away from the analyte's pKa.[11][12]
Question 3: How can I improve the sensitivity and volatility of polar herbicides for GC-MS or LC-MS analysis?
Answer: Due to their high polarity and low volatility, direct analysis of herbicides like glyphosate and AMPA can be challenging, especially for gas chromatography (GC).[13] Derivatization is a chemical process that modifies the analytes to make them more volatile and improve their chromatographic properties.[13][14]
Common derivatization reagents and methods include:
-
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): This is a widely used reagent for derivatizing glyphosate and AMPA for LC-MS analysis.[15][16][17] The reaction with FMOC-Cl makes the analytes less polar, allowing for better retention on reversed-phase columns and improved sensitivity.[18]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This reagent is used for silylation, replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups.[14] This process significantly increases the volatility of the analytes, making them suitable for GC-MS analysis.[14]
Derivatization can add extra steps to sample preparation but is often essential for achieving the required sensitivity and peak shape, particularly in complex matrices.[16]
Experimental Protocols & Data
Sample Preparation: Quick Polar Pesticides (QuPPe) Method
The QuPPe method is a widely adopted "dilute and shoot" approach for the extraction of highly polar pesticides from various food matrices.[19][20]
Objective: To extract a broad range of polar pesticides from a food sample using a simple and fast procedure.
Methodology:
-
Sample Homogenization: Weigh 10 g (± 0.1 g) of a homogenized food sample into a 50 mL centrifuge tube. For dry commodities, use a smaller amount (e.g., 2 g) and add a corresponding amount of water to adjust the total water content to 10 mL.[21]
-
Internal Standard: Add an appropriate volume of the internal standard stock solution to the sample.
-
Extraction: Add 10 mL of acidified methanol (B129727) (e.g., 1% formic acid in methanol) to the tube.[10][22]
-
Shaking/Vortexing: Cap the tube and shake or vortex it vigorously for a specified time (e.g., 10 minutes) to ensure thorough extraction.[10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4,000 rpm) for 10-20 minutes to separate the solid matrix from the liquid extract.[10]
-
Filtration and Analysis: Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and inject it into the LC-MS/MS system.
Below is a diagram illustrating the general workflow for the QuPPe sample preparation method.
Troubleshooting Logic for Poor Peak Shape
When encountering issues like peak tailing, fronting, or splitting, a systematic approach can help identify and resolve the root cause. The following diagram outlines a logical troubleshooting workflow.
Method Performance Data
The following tables summarize typical performance data for the analysis of polar herbicides using different chromatographic techniques.
Table 1: HILIC Method Performance for Polar Pesticides in Food Matrices
| Analyte | Matrix | Recovery (%) | Precision (% RSD) | LOQ (µg/kg) |
| Glyphosate | Wheat | 85 - 95 | < 15 | 10 |
| AMPA | Wheat | 80 - 92 | < 15 | 10 |
| Glufosinate (B12851) | Fruits | 90 - 105 | < 10 | 5 |
| Ethephon | Vegetables | 75 - 90 | < 20 | 10 |
Data synthesized from typical performance characteristics reported in literature.[22][23]
Table 2: Comparison of Chromatographic Techniques for Polar Herbicide Analysis
| Technique | Primary Retention Mechanism | Advantages | Disadvantages |
| HILIC | Partitioning | Excellent retention for polar compounds; compatible with MS.[4] | Can have reproducibility issues; requires careful mobile phase control.[21] |
| Ion-Exchange | Electrostatic Interaction | High selectivity for charged analytes.[2][6] | Often requires high salt buffers, leading to MS ion suppression.[1] |
| Mixed-Mode | Multiple (e.g., IEX & HILIC) | Balanced retention for a wide range of polar analytes; good peak shapes.[1][7] | Method development can be more complex.[2] |
| Derivatization + RP | Hydrophobic Interaction | Allows use of standard RP columns; can improve sensitivity.[16] | Adds complexity and time to sample prep; potential for incomplete reactions.[18] |
This table provides a qualitative comparison based on multiple sources.[1][2][4][6][7][16][18][21]
References
- 1. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [de.restek.com]
- 2. welch-us.com [welch-us.com]
- 3. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for acidic herbicides and metabolites analysis in fresh water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fast Analysis of Polar Pesticides by LC | Phenomenex [phenomenex.com]
- 8. Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromforum.org [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. scielo.br [scielo.br]
- 14. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 15. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
- 19. selectscience.net [selectscience.net]
- 20. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Desamino Glufosinate-d3
Welcome to the technical support center for troubleshooting issues related to the sample preparation of Desamino Glufosinate-d3. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems leading to low recovery of this internal standard during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
A1: The most frequent causes for low recovery of the highly polar and zwitterionic this compound include:
-
Inappropriate Solid-Phase Extraction (SPE) Sorbent Choice: Using a standard C18 sorbent may not effectively retain this polar compound.[1][2]
-
Incorrect pH of the Sample or Solvents: The charge state of this compound is pH-dependent, which significantly impacts its retention on ion-exchange or mixed-mode SPE sorbents.[1][3]
-
Suboptimal Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.[1][4]
-
Matrix Effects: Co-eluting matrix components can interfere with the ionization of this compound, leading to signal suppression in the mass spectrometer.[5][6][7]
-
Analyte Breakthrough: The compound may not be retained on the SPE cartridge during sample loading or may be washed off prematurely.[3]
-
Metal Chelation: Glufosinate (B12851) and its metabolites can chelate with metal ions present in the sample or system, which can affect recovery.[6][8]
Q2: Should I use a deuterated internal standard like this compound?
A2: Yes, using a stable isotope-labeled internal standard like this compound is a robust and highly recommended practice. It helps to compensate for analyte loss during sample preparation and corrects for matrix effects, as it behaves almost identically to the native analyte.[6]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common and effective strategy.[8][9][10] This process increases the hydrophobicity of the molecule, which can improve its retention on reversed-phase columns and enhance its detection by mass spectrometry.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low recovery issues with this compound.
Guide 1: Systematic Troubleshooting of Low Recovery
If you are experiencing low recovery of this compound, follow the workflow below to identify and address the root cause.
Caption: Troubleshooting workflow for low recovery of this compound.
Data Presentation: Expected vs. Actual Recovery Scenarios
The table below summarizes potential scenarios for low recovery and the likely causes, aiding in quicker problem identification.
| Scenario | Analyte found in Load/Wash Fraction | Analyte found in Elution Fraction | Likely Cause(s) |
| Analyte Breakthrough | High | Low / None | - Inappropriate SPE sorbent (e.g., C18 for a polar analyte).- Sample pH is not optimal for retention.- Loading solution is too strong. |
| Incomplete Elution | Low / None | Low / None | - Elution solvent is too weak.- Insufficient volume of elution solvent.- pH of elution solvent is not optimal for desorption. |
| Matrix Suppression | Low / None | Yes (but low signal) | - Co-eluting matrix components are suppressing the MS signal.- Inadequate sample cleanup. |
| Analyte Degradation/Adsorption | Low / None | Low / None | - Harsh pH conditions during sample prep.- Adsorption to plasticware. |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and optimize the recovery of this compound.
Protocol 1: Optimizing Solid-Phase Extraction (SPE)
This protocol is designed to test different SPE sorbents and elution conditions.
1. Sorbent Selection:
-
Option A (Recommended for polar compounds): Polymeric reversed-phase sorbent (e.g., Oasis HLB).
-
Option B (For charged species): Mixed-mode or ion-exchange sorbent.
2. Sample Pre-treatment:
-
To 1 mL of your sample matrix, add the working solution of this compound.
-
Add 10 µL of 100 mM EDTA solution to prevent metal chelation.[8]
-
Adjust the sample pH. For a mixed-mode cation exchange sorbent, adjust the pH to be ~2 units below the pKa of the amine group.
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., water with 0.1% formic acid).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min. Collect the flow-through.
-
Washing:
-
Wash 1: 1 mL of 5% methanol in water. Collect the wash.
-
Wash 2: 1 mL of a slightly stronger solvent (e.g., 20% methanol in water) to remove more interferences. Collect the wash.
-
-
Elution:
-
Elute 1: 1 mL of a moderate strength solvent (e.g., 50% methanol with 2% ammonium (B1175870) hydroxide). Collect the eluate.
-
Elute 2: 1 mL of a stronger solvent (e.g., 90% methanol with 2% ammonium hydroxide). Collect the eluate.
-
4. Analysis:
-
Analyze all collected fractions (load, washes, and elutions) by LC-MS/MS to determine where the this compound is being lost.
Protocol 2: Evaluating Matrix Effects
This protocol helps to determine if matrix components are suppressing the signal of this compound.
1. Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the this compound internal standard into the final reconstitution solvent.
-
Set B (Pre-extraction Spike): Spike the internal standard into the sample matrix before the extraction procedure.
-
Set C (Post-extraction Spike): Extract a blank sample matrix and spike the internal standard into the final extract after the extraction procedure.
2. Calculation of Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) x 100
3. Interpretation:
-
A low recovery with a minimal matrix effect suggests that the loss is occurring during the extraction steps.
-
A significant negative matrix effect indicates signal suppression from the sample matrix. In this case, further sample cleanup or dilution is necessary.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Qualitative/quantitative strategy for the determination of glufosinate and metabolites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction [mdpi.com]
Technical Support Center: Optimization of ESI Source Parameters for Desamino Glufosinate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the analysis of Desamino Glufosinate-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for this compound. What are the first parameters I should check?
A1: If you are observing no signal, begin by verifying the following:
-
Instrument Status: Ensure the mass spectrometer is properly tuned and calibrated.[1]
-
Analyte Presence: Confirm that the standard solution was correctly prepared and introduced into the system.
-
Ionization Polarity: this compound, like glufosinate (B12851), is typically analyzed in negative ion mode (ESI-).[2] Verify that your instrument is set to the correct polarity.
-
Basic ESI Parameters: Check the foundational ESI source parameters. Ensure the capillary voltage is appropriate (e.g., -2.5 to -4.5 kV for negative mode), and that nebulizer and drying gases are flowing at reasonable rates.[3][4]
Q2: My signal for this compound is weak or inconsistent. How can I improve it?
A2: Weak or inconsistent signals can often be improved by systematically optimizing the ESI source parameters.
-
Systematic Optimization: Follow the detailed experimental protocol below to methodically optimize each parameter, starting with capillary voltage, then cone/fragmentor voltage, and finally gas flows and temperatures.
-
Mobile Phase Composition: The pH of your mobile phase can significantly impact ionization efficiency. For acidic compounds like this compound, a mobile phase with a pH that promotes its deprotonated form is beneficial.[1] However, ensure the mobile phase is compatible with your chromatography. The use of volatile buffers like ammonium (B1175870) formate (B1220265) can be advantageous.
-
Sample Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, urine, soil extracts), you may be experiencing ion suppression.[5] Implement a robust sample preparation method, such as Solid Phase Extraction (SPE), to clean up your sample.[6] Using a deuterated internal standard like this compound helps to correct for matrix effects.
Q3: I am observing high background noise in my chromatogram. What are the potential causes and solutions?
A3: High background noise can originate from several sources:
-
Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents. Contaminants in solvents can create significant background noise.
-
Sample Matrix: Complex sample matrices can introduce a multitude of interfering compounds. Enhance your sample cleanup procedure to remove these interferences.
-
Gas Purity: Use high-purity nitrogen for nebulizing and drying gases. Impurities in the gas supply can contribute to background noise.
-
ESI Source Contamination: A dirty ESI source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source components.
Q4: I am seeing unexpected adducts or in-source fragmentation. How can I minimize these?
A4: The formation of adducts (e.g., sodium or potassium adducts) and in-source fragmentation can complicate data analysis.
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter that influences in-source fragmentation. Gradually decrease the cone voltage to find a balance between good sensitivity and minimal fragmentation.[1]
-
Mobile Phase Purity: The presence of salts in your mobile phase or sample can lead to adduct formation. Use high-purity solvents and consider using a desalting step in your sample preparation.
-
Optimize Temperatures: Both the source and desolvation temperatures can influence the stability of the ion. Experiment with lower temperatures to see if it reduces fragmentation without significantly compromising desolvation efficiency.
Quantitative Data: ESI Source Parameters
The optimal ESI source parameters are highly dependent on the specific mass spectrometer being used. The following table provides starting parameters for glufosinate and its isotopically labeled variant on two different instrument platforms. These are excellent starting points for the optimization of this compound.
| Parameter | Waters Xevo TQ-XS[2] | SCIEX 6500+ QTRAP[4] |
| Ionization Mode | ESI- | ESI- |
| Capillary/Ion Spray Voltage | 2.5 kV | -4.5 kV |
| Source Temperature | 150 °C | 700 °C |
| Desolvation Temperature | 600 °C | N/A |
| Cone/Declustering Potential | Optimized by infusion | Optimized by infusion |
| Collision Energy | Optimized by infusion | Optimized by infusion |
| Cone Gas/Nebulizer Gas (GS1) | 300 L/Hr | 70 psi |
| Desolvation Gas/Heater Gas (GS2) | 1000 L/Hr | 45 psi |
| Nebulizer Gas Pressure | 7 Bar | N/A |
| Curtain Gas | N/A | 30 psi |
Note: "Optimized by infusion" indicates that the parameter was fine-tuned by directly infusing a standard solution of the analyte into the mass spectrometer to achieve the maximum signal intensity for the desired precursor and product ions.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from methods used for glufosinate and its metabolites in biological matrices and is a good starting point for samples requiring cleanup.[6]
-
Sample Pre-treatment: Acidify the sample (e.g., urine, water) with a weak acid like formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange (MCX) SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove interfering compounds.
-
Elution: Elute the this compound from the cartridge using a suitable solvent, such as a mixture of methanol and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Systematic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize ESI source parameters for this compound. This is best performed by infusing a standard solution of the analyte (e.g., 100-500 ng/mL in mobile phase) directly into the mass spectrometer via a syringe pump.
-
Initial Instrument Setup:
-
Set the mass spectrometer to negative ion mode (ESI-).
-
Based on the molecular weight of this compound, set the instrument to monitor the expected precursor ion.
-
Use the starting parameters from the table above for your instrument type or a similar platform.
-
-
Optimization of Capillary/Ion Spray Voltage:
-
While infusing the standard solution, gradually increase the capillary voltage in small increments (e.g., 0.2 kV).
-
Monitor the signal intensity of the precursor ion.
-
Plot the signal intensity against the capillary voltage to determine the optimal value that provides the highest stable signal without evidence of electrical discharge (often indicated by an unstable signal or audible cracking).
-
-
Optimization of Cone/Fragmentor/Declustering Potential and Collision Energy (MRM):
-
Set the capillary voltage to its optimal value.
-
Perform a product ion scan to identify the major fragment ions of this compound.
-
Select one or two of the most intense and specific fragment ions as product ions for Multiple Reaction Monitoring (MRM).
-
For each MRM transition (precursor -> product), systematically vary the cone/fragmentor voltage and monitor the signal intensity. Plot the intensity versus voltage to find the optimum.
-
With the optimal cone/fragmentor voltage, systematically vary the collision energy for each MRM transition to find the value that yields the highest product ion intensity.
-
-
Optimization of Gas Flows (Nebulizer/Drying or GS1/GS2):
-
Set all previously optimized parameters to their optimal values.
-
Vary the nebulizer gas flow rate/pressure while observing the signal intensity and stability. The goal is to achieve a stable and fine spray.
-
Once the nebulizer gas is optimized, vary the drying/heater gas flow rate to ensure efficient desolvation, which is indicated by a strong and stable signal.
-
-
Optimization of Temperatures (Source and Desolvation):
-
With all other parameters optimized, adjust the source and desolvation temperatures.
-
Increase the temperatures in increments, allowing the system to stabilize at each setting.
-
Monitor the signal intensity. The optimal temperatures will be those that provide the best signal without causing thermal degradation of the analyte.
-
-
Final Verification:
-
Once all parameters are optimized, perform a final infusion with the optimized method to confirm a stable and intense signal.
-
These optimized parameters can then be incorporated into your LC-MS/MS method.
-
Visualizations
Caption: Workflow for the systematic optimization of ESI source parameters.
References
Minimizing ion suppression for accurate glufosinate quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for accurate glufosinate (B12851) quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect glufosinate analysis?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analyses. It is the reduction in the ionization efficiency of the target analyte, glufosinate, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[3][4]
Q2: How can I determine if ion suppression is affecting my glufosinate signal?
A2: A common method to detect and quantify the presence of ion suppression is to compare the signal response of glufosinate in a neat solvent standard to the response of a post-extraction spiked sample (a blank matrix extract to which the analyte is added after the extraction process).[3] A significant decrease in the signal in the matrix sample compared to the neat solution indicates the presence of ion suppression.[3] Another technique is the post-column infusion experiment, where a constant flow of a pure glufosinate standard is introduced into the mass spectrometer while a blank matrix extract is injected onto the LC column. A drop in the glufosinate signal at specific retention times points to the elution of interfering matrix components.[4][5]
Q3: What are the common sources of ion suppression in glufosinate analysis?
A3: Sources of ion suppression are numerous and can be either endogenous or exogenous.[3]
-
Endogenous compounds: These originate from the sample matrix itself and include salts, lipids, proteins, and other small molecules that can compete with glufosinate for ionization.[5][6]
-
Exogenous substances: These are introduced during sample preparation and can include contaminants from plasticware, mobile phase additives, and non-volatile buffers.[3][6] For instance, trifluoroacetic acid (TFA), while a good ion-pairing agent, is known to cause significant ion suppression in electrospray ionization (ESI).[3][7]
Q4: Is atmospheric pressure chemical ionization (APCI) less prone to ion suppression for glufosinate analysis than electrospray ionization (ESI)?
A4: Yes, in many cases, APCI is less susceptible to ion suppression than ESI.[3][8] This is attributed to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, which can be less affected by non-volatile matrix components that interfere with the droplet formation and desolvation processes in ESI.[3][8]
Troubleshooting Guides
Issue 1: Low glufosinate signal intensity and poor reproducibility.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this problem.
Strategy 1: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For glufosinate, which is a polar compound, ion-exchange SPE cartridges can be particularly useful.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate glufosinate from interfering substances based on their differential solubility in two immiscible liquids.[3]
-
Protein Precipitation: While a simpler technique, protein precipitation may not be as effective in removing other matrix components that can cause ion suppression.[3][5]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on glufosinate ionization.[8][11] However, this approach may compromise the limit of detection.
Experimental Protocol: Solid-Phase Extraction (SPE) for Glufosinate in Urine
This protocol is adapted from a method for the analysis of glyphosate (B1671968), AMPA, and glufosinate in human urine.[9]
-
Sample Pre-treatment: Fortify a 250 µL urine sample with an internal standard.
-
Cartridge Conditioning: Condition an Oasis MCX cartridge with methanol (B129727) followed by 0.1% acetic acid.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the glufosinate with an appropriate solvent mixture (e.g., acetonitrile/ammonia solution).
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS injection.
Strategy 2: Enhance Chromatographic Separation
Optimizing the chromatographic method can separate glufosinate from co-eluting, suppression-inducing compounds.
-
Column Chemistry: Due to its high polarity, retaining glufosinate on traditional reversed-phase (C18) columns can be challenging.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode ion-exchange/HILIC columns are often more effective for retaining and separating glufosinate from matrix interferences.[13][14][15]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization. It is generally recommended to use volatile additives like formic acid at low concentrations (e.g., <0.1%).[7] The addition of chelating agents like EDTA to the mobile phase or extraction solvent can be critical to prevent the chelation of glufosinate with metal ions in the LC system, which can cause peak tailing and signal suppression.[16][17][18]
-
Gradient Optimization: Modifying the mobile phase gradient can improve the resolution between glufosinate and interfering peaks.[4]
Table 1: Impact of Different LC Columns on Glufosinate Analysis
| Column Type | Principle of Separation | Advantages for Glufosinate Analysis |
| Reversed-Phase (C18) | Hydrophobic interactions | Limited retention for polar glufosinate, often requires derivatization or ion-pairing agents. |
| HILIC | Partitioning into a water-enriched layer on the stationary phase | Better retention of polar compounds like glufosinate, leading to improved separation from non-polar matrix components.[13] |
| Mixed-Mode (Ion-Exchange/HILIC) | Combination of ion-exchange and HILIC interactions | Offers balanced retention for a wide range of polar contaminants, including glufosinate.[14][15] |
| Ion-Exchange | Electrostatic interactions | Strong retention of charged analytes like glufosinate, but may require high salt mobile phases that are not ideal for MS.[14] |
Strategy 3: Utilize an Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for ion suppression.
-
Principle: A SIL internal standard for glufosinate (e.g., D3-glufosinate) will have nearly identical chemical and physical properties to the unlabeled analyte.[9][19] Therefore, it will be affected by ion suppression in the same manner.[4][11] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of signal suppression.
Table 2: Matrix Effects for Glufosinate in Different Matrices with and without Internal Standard Correction
| Matrix | Matrix Effect (%) without IS | Matrix Effect (%) with SIL IS | Reference |
| Urine | -14.4 to +22.2 | Corrected | [9] |
| Soybean | Significant Suppression | Corrected | [11] |
| Corn | Significant Suppression | Corrected | [11] |
| Water | -9 to +9 | Not explicitly stated, but used for quantification | [20] |
Matrix Effect (%) = ((Peak area in matrix) / (Peak area in solvent)) * 100. Values < 100% indicate suppression, and values > 100% indicate enhancement.
Strategy 4: Derivatization
Derivatization can improve the chromatographic retention and ionization efficiency of glufosinate.
-
FMOC-Cl Derivatization: Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a common strategy for glyphosate and glufosinate analysis.[16][18][21] This increases the hydrophobicity of the molecule, allowing for better retention on reversed-phase columns and potentially moving its elution time away from polar interferences.
Experimental Protocol: FMOC-Cl Derivatization of Glufosinate
This protocol is a generalized procedure based on published methods.[16][18]
-
pH Adjustment: Adjust the pH of the sample to alkaline conditions (e.g., pH 9) using a borate (B1201080) buffer. This is necessary for the aminolysis reaction.[16][18]
-
Addition of Reagents: Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile). The addition of EDTA is often necessary to prevent chelation with metal ions.[16][18]
-
Reaction: Allow the reaction to proceed at a controlled temperature in the dark.
-
Quenching: Stop the reaction by adding an acid, such as phosphoric acid.
-
Analysis: The derivatized sample is then ready for LC-MS/MS analysis.
Visual Guides
Caption: Experimental workflow for accurate glufosinate quantification.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. waters.com [waters.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 13. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column [restek.com]
- 16. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. escholarship.org [escholarship.org]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 21. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
Stability of Desamino Glufosinate-d3 in different solvents and pH
This technical support center provides guidance on the stability of Desamino Glufosinate-d3 in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound should be stored at +4°C for short-term use.[1][2] For long-term storage, it is advisable to follow general best practices for deuterated standards and store at -20°C.[3] The compound should be protected from light and moisture.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Methanol (B129727) is a commonly recommended solvent for creating stock solutions of deuterated standards.[3] It is advisable to use a high-purity, anhydrous grade of methanol to minimize the risk of deuterium-hydrogen exchange.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Many organic compounds are light-sensitive.[3] Although specific photostability data for this compound is not available, it is recommended to store solutions in amber vials or in the dark to prevent potential photodegradation.[4]
Q5: What is deuterium-hydrogen (H-D) exchange and how can it be prevented?
A5: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from water or acidic/basic functional groups in the solvent.[4] This can compromise the isotopic purity of the standard. To prevent this, it is crucial to use anhydrous solvents, handle the compound in a dry atmosphere (e.g., under nitrogen or argon), and avoid acidic or basic conditions.[4][8]
Troubleshooting Guide
Q: I see a decrease in the signal of my this compound standard over time. What could be the cause?
A: A decreasing signal could be due to several factors:
-
Degradation: The compound may be degrading in the solvent or under the storage conditions. Review your storage temperature, exposure to light, and the pH of your solution.
-
Adsorption: Low concentrations of the analyte may adsorb to the surface of the storage container. Using silanized glass vials can help minimize this.
-
Deuterium-Hydrogen Exchange: If you observe an increase in the signal of the unlabeled Desamino Glufosinate, it is likely that H-D exchange is occurring. This can be caused by moisture in the solvent or storage at an inappropriate pH.
Q: My analytical results are inconsistent. Could the stability of this compound be a factor?
A: Yes, inconsistent stability of the internal standard can lead to poor accuracy and precision in your analytical method. It is recommended to prepare fresh working solutions daily from a stock solution that has been stored under validated stable conditions.[3] If you suspect instability, you should perform a stability study under your experimental conditions.
Data Summary
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Neat Compound Storage | Short-term: +4°C[1][2] Long-term: -20°C[3] | To minimize degradation and maintain chemical integrity. |
| Stock Solution Storage | -20°C in a tightly sealed container.[3] | To ensure long-term stability of the standard in solution. |
| Solvent for Stock Solution | Anhydrous, high-purity methanol. | To dissolve the compound and minimize H-D exchange.[3] |
| pH of Aqueous Solutions | Neutral (pH 5-9). | To avoid acid or base-catalyzed degradation or H-D exchange.[5][6] |
| Light Exposure | Store in amber vials or in the dark.[4] | To prevent photodegradation.[3] |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon).[8] | To prevent oxidation and exposure to moisture.[4] |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and at a particular temperature.
-
Preparation of Stock Solution:
-
Allow the neat this compound to equilibrate to room temperature before opening to prevent condensation.[3]
-
Under an inert atmosphere, accurately weigh a known amount of the compound.
-
Dissolve the compound in the chosen solvent (e.g., methanol) in a Class A volumetric flask to a final concentration of 1 mg/mL.
-
-
Preparation of Stability Samples:
-
Prepare several aliquots of the stock solution in amber, tightly sealed vials.
-
For pH stability, dilute the stock solution in aqueous buffers of the desired pH.
-
-
Storage Conditions:
-
Store the aliquots at the desired temperature conditions (e.g., room temperature, +4°C, -20°C).
-
Protect all samples from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze the samples by a suitable analytical method, such as LC-MS/MS.
-
Quantify the peak area of this compound.
-
Monitor for the appearance of potential degradation products or an increase in the unlabeled analogue.
-
-
Data Evaluation:
-
Compare the peak area of the stored samples to the peak area of the sample at time zero.
-
The compound is considered stable if the concentration remains within a predefined range (e.g., ±15%) of the initial concentration.
-
Visualizations
Caption: Workflow for the preparation of stock and working solutions of this compound.
Caption: General workflow for conducting a stability study of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labstandards.eu [labstandards.eu]
Calibration curve linearity issues with Desamino Glufosinate-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analytical quantification of Desamino Glufosinate-d3, with a focus on calibration curve linearity issues. The guidance provided is primarily based on established analytical methodologies for the closely related parent compound, glufosinate (B12851), and its other metabolites, due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linear calibration curves in LC-MS/MS analysis of polar compounds like this compound are a common issue. The primary causes can be categorized as follows:
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of the analyte and its internal standard in the mass spectrometer source, leading to either ion suppression or enhancement. This effect can be concentration-dependent and is a major cause of non-linearity.
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Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal response and a loss of linearity at the upper end of the calibration curve.
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Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards are a frequent source of non-linear or inconsistent calibration curves.
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Suboptimal Internal Standard Concentration: An inappropriate concentration of the internal standard relative to the analyte concentrations across the calibration range can lead to non-linear responses.
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Analyte-Specific Chemical Behavior: The physicochemical properties of this compound, such as its high polarity, can lead to poor retention on traditional reversed-phase columns, potentially exacerbating matrix effects.
Q2: How can I troubleshoot a non-linear calibration curve for this compound?
A2: A systematic approach is crucial for troubleshooting. The following workflow can help identify and resolve the root cause of non-linearity.
Q3: What are matrix effects and how can I minimize them for this compound analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix. This can lead to either signal suppression (most common) or enhancement, resulting in inaccurate quantification and calibration curve non-linearity. For polar analytes like this compound, which may have limited retention on standard C18 columns, the likelihood of co-elution with other polar matrix components is high.
Strategies to Minimize Matrix Effects:
| Strategy | Description |
| Sample Preparation | Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) to remove interfering matrix components. For glufosinate and its metabolites, various SPE cartridges including Oasis HLB, C18, and anion exchange have been used effectively. |
| Chromatography | Optimize the chromatographic separation to resolve this compound from interfering matrix components. Consider using alternative column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which provide better retention for polar compounds. |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to ensure that the standards and samples experience similar matrix effects. |
| Stable Isotope-Labeled Internal Standard | The use of a stable isotope-labeled (SIL) internal standard, such as this compound itself (if available and used as an internal standard for another analyte) or a closely related SIL compound, is highly recommended. The SIL internal standard will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate normalization of the analyte response. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization. |
Q4: Should I use a linear or a non-linear regression model for my calibration curve?
A4: While a linear regression is often preferred for its simplicity, it is not always the best fit for bioanalytical data, especially over a wide dynamic range. For glufosinate analysis, both linear (often with 1/x weighting) and quadratic regression models have been successfully applied.
| Regression Model | When to Consider |
| Linear (1/x weighted) | This is a good starting point and often sufficient for narrower concentration ranges. The 1/x weighting gives less emphasis to the higher concentration standards, which often have a larger absolute error. |
| Quadratic | If the calibration curve consistently shows a slight, reproducible curvature, a quadratic regression may provide a better fit. This can sometimes be the case for assays with a wide dynamic range or where there are known, consistent non-linear phenomena. |
It is crucial to validate the chosen regression model by examining the residuals plot. A random distribution of residuals around zero indicates a good fit.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Glufosinate and its Metabolites
This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions of the stock solution to prepare calibration standards covering the desired concentration range (e.g., 1 to 1000 ng/mL).
-
Prepare a stock solution of the internal standard (e.g., a stable isotope-labeled analog) and spike it into all calibration standards and samples at a constant concentration.
-
-
Sample Preparation (using Solid-Phase Extraction - SPE):
-
Precondition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol with formic acid).
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Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A mixed-mode or HILIC column is recommended for better retention of polar compounds.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate).
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Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from a low to a high percentage of organic phase.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using at least two transitions for the analyte and one for the internal standard.
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
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Set A: Standards in a neat solvent.
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Set B: Standards spiked into a blank matrix extract (post-extraction).
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Set C: Blank matrix extract spiked with the analyte and internal standard (pre-extraction).
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
Data Presentation
Table 1: Common Causes of Non-Linearity and Corresponding Solutions
| Cause | Potential Solution(s) |
| Matrix Effects | Improve sample cleanup (SPE), use matrix-matched calibrants, dilute the sample, optimize chromatography. |
| Detector Saturation | Extend the calibration range to confirm saturation, then dilute samples to fall within the linear range. |
| Inaccurate Standards | Carefully re-prepare all standards from a fresh stock solution. Use calibrated pipettes and volumetric flasks. |
| Internal Standard Issues | Optimize the internal standard concentration. Ensure the internal standard is a stable isotope-labeled analog if possible. |
Table 2: Example LC-MS/MS Parameters for Glufosinate Analysis (for reference)
| Parameter | Setting |
| LC Column | Mixed-mode or HILIC |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Glufosinate) | Example: 180.1 > 85.0 |
| MRM Transition (Glufosinate-d3) | Example: 183.1 > 88.0 |
Note: These are example parameters and require optimization for this compound.
Signaling Pathways and Workflows
Technical Support Center: Confirming Isotopic Enrichment of Deuterated Standards
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for troubleshooting and confirming the isotopic enrichment of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the isotopic enrichment of deuterated standards?
A1: The two primary analytical techniques for determining the isotopic purity and enrichment of deuterated standards are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] High-resolution mass spectrometry (HR-MS) is used to determine the distribution of isotopologues, while NMR spectroscopy confirms the specific positions of the deuterium (B1214612) labels and the structural integrity of the compound.[3][4]
Q2: Why is it important to confirm the isotopic enrichment of a deuterated standard?
A2: Confirming the isotopic enrichment is crucial for the accuracy and reliability of quantitative analyses.[3] The deuterated standard serves as an internal standard, and its purity directly impacts the precision of the measurement of the target analyte.[5] High isotopic purity minimizes interference from unlabeled or partially labeled species.[1]
Q3: What is the difference between isotopic purity and isotopic enrichment?
A3: Isotopic purity refers to the percentage of the compound that is the desired deuterated species. Isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions.[1]
Q4: Can I use ¹H NMR to determine the isotopic enrichment of my deuterated compound?
A4: Yes, ¹H NMR can be used to determine isotopic enrichment. The replacement of a proton with a deuterium atom leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. By comparing the integral of a signal in the deuterated standard's spectrum to the corresponding signal in the unlabeled standard's spectrum, the degree of deuteration at a specific site can be calculated.[6]
Q5: When is ²H NMR a more suitable technique than ¹H NMR?
A5: For highly deuterated compounds (e.g., >98% deuterium enrichment), the signals from the remaining protons in ¹H NMR can be very weak. In such cases, ²H (Deuterium) NMR becomes a more suitable, albeit less sensitive, alternative for confirming the deuterated positions.[5]
Troubleshooting Guides
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | - Low sample concentration. - Inefficient ionization. - Incorrect instrument settings. | - Ensure the sample is appropriately concentrated. - Experiment with different ionization techniques (e.g., ESI, APCI). - Regularly tune and calibrate the mass spectrometer.[4] |
| Inaccurate Mass Measurement | - Incorrect mass calibration. - Instrument drift. | - Perform regular mass calibration with appropriate standards. - Ensure the mass spectrometer is well-maintained.[4] |
| Isobaric Interferences | - Presence of ions with the same nominal mass as the analyte or standard. | - Utilize high-resolution mass spectrometry to separate interfering ions. - Employ chromatographic separation to remove interfering species before MS analysis.[7] |
| Inconsistent Isotope Ratios | - Incomplete isotopic equilibration between the standard and analyte. - Instrumental instability. | - Ensure thorough mixing and sufficient equilibration time.[7] - Allow the instrument to stabilize before analysis and monitor key parameters.[7] |
NMR Spectroscopy Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or Unstable Lock Signal | - Poorly shimmed sample. - Incorrect sample positioning. - Low concentration of deuterated solvent. - Precipitate in the sample. | - Adjust the shim coils to homogenize the magnetic field.[5] - Ensure the NMR tube is positioned correctly in the probe. - Use a sufficient concentration of a high-purity deuterated solvent. - Filter the sample to remove any solids.[5] |
| Weak Signal in ²H NMR | - Low intrinsic sensitivity of ²H NMR. - Low concentration of the deuterated analyte. | - Increase the acquisition time to improve the signal-to-noise ratio.[5] - Increase the sample concentration if possible. |
| Residual Solvent Peaks Obscuring Analyte Signals in ¹H NMR | - Low concentration of the deuterated compound. - Low purity of the deuterated solvent. | - Increase the concentration of the deuterated analyte. - Use a deuterated solvent with higher isotopic purity.[5] |
| Broad NMR Signals | - Poor magnetic field homogeneity. - Presence of paramagnetic impurities. | - Improve shimming of the sample.[5] - Ensure the sample and NMR tube are free from paramagnetic contaminants. |
Experimental Protocols
Protocol 1: Isotopic Enrichment Confirmation by Mass Spectrometry (LC-MS)
Objective: To determine the isotopic enrichment of a deuterated standard by analyzing the relative abundance of its isotopologues.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated standard in a suitable solvent at a known concentration.
-
Prepare a solution of the corresponding non-deuterated (natural abundance) compound at the same concentration.
-
-
LC-MS Analysis:
-
Inject the non-deuterated standard to determine its retention time and natural isotopic abundance pattern.
-
Inject the deuterated standard under the same chromatographic and mass spectrometric conditions.
-
-
Data Acquisition:
-
Acquire full-scan mass spectra for both the non-deuterated and deuterated compounds.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of both the non-deuterated and deuterated compounds.
-
Integrate the peak areas for each isotopologue in the mass spectrum of the deuterated standard.
-
Correct the observed peak areas for the natural isotopic abundance of elements (e.g., ¹³C) based on the spectrum of the non-deuterated standard.
-
Calculate the percentage of isotopic enrichment by dividing the peak area of the fully deuterated isotopologue by the sum of the peak areas of all isotopologues.
-
Protocol 2: Isotopic Enrichment Confirmation by ¹H NMR Spectroscopy
Objective: To determine the site-specific isotopic enrichment of a deuterated standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the deuterated standard in a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a separate sample of the non-deuterated standard at a similar concentration.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the non-deuterated standard. Ensure a sufficient relaxation delay (5 x T₁) for accurate integration.
-
Acquire a ¹H NMR spectrum of the deuterated standard using the same experimental parameters.
-
-
Data Analysis:
-
Process both spectra (phasing, baseline correction).
-
Integrate the signals of interest in both spectra.
-
For a specific proton signal, the percentage of deuteration at that site can be calculated using the following formula: % Deuteration = (1 - (Integral_Deuterated / Integral_NonDeuterated)) * 100 (Assuming the integrals are normalized to the same internal reference or to a signal from a non-deuterated part of the molecule).
-
Quantitative Data Summary
The following tables provide example data for the determination of isotopic enrichment for a hypothetical deuterated drug, "Drug-d4".
Table 1: Mass Spectrometry Data for Drug-d4
| Isotopologue | Theoretical m/z | Observed Peak Area (Deuterated) | Corrected Peak Area | Relative Abundance (%) |
| M+0 (Unlabeled) | 300.1234 | 5,000 | 4,500 | 0.45 |
| M+1 | 301.1268 | 15,000 | 13,500 | 1.35 |
| M+2 | 302.1301 | 30,000 | 27,000 | 2.70 |
| M+3 | 303.1335 | 50,000 | 45,000 | 4.50 |
| M+4 (Fully Labeled) | 304.1368 | 900,000 | 900,000 | 90.00 |
| Total | 1,000,000 | 990,000 | 99.00 | |
| Isotopic Enrichment (M+4) | 90.91% |
Note: Corrected Peak Area accounts for the natural isotopic abundance of other elements in the molecule.
Table 2: ¹H NMR Data for Drug-d4
| Proton Signal | Chemical Shift (ppm) | Integral (Non-Deuterated) | Integral (Deuterated-d4) | % Deuteration |
| H-1 (Aromatic) | 7.8 | 1.00 | 1.00 | 0% |
| H-2 (Aromatic) | 7.5 | 1.00 | 1.00 | 0% |
| H-3 (Methyl - Labeled) | 2.5 | 3.00 | 0.06 | 98% |
| H-4 (Methylene - Labeled) | 3.2 | 2.00 | 0.02 | 99% |
Visualizations
Caption: Workflow for Isotopic Enrichment Confirmation by Mass Spectrometry.
Caption: Workflow for Isotopic Enrichment Confirmation by ¹H NMR Spectroscopy.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Optimizing LC gradient for separation of glufosinate and AMPA
Welcome to the technical support center for the chromatographic separation of glufosinate (B12851) and its metabolite, aminomethylphosphonic acid (AMPA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of glufosinate and AMPA.
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for glufosinate and/or AMPA are showing significant tailing or fronting. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape for these polar, anionic analytes is a common issue. Here are the primary causes and solutions:
-
Secondary Interactions: Glufosinate and AMPA can interact with active sites on the column packing material or with metal contamination in the LC system.
-
Solution: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your sample diluent or mobile phase.[1] A typical starting concentration is 0.1-1% EDTA in the sample.[1] This will chelate metal ions that can cause peak tailing.
-
Solution: Use a column with a highly inert surface or a column specifically designed for polar analytes, such as an anion-exchange or mixed-mode column.[2][3]
-
-
Inappropriate Mobile Phase pH: The ionization state of glufosinate and AMPA is critical for good peak shape.
-
Solution: Adjust the pH of your mobile phase. For reversed-phase chromatography of derivatized analytes, a slightly acidic mobile phase (pH 2.5-4) is often used. For direct analysis on anion-exchange columns, a higher pH (around 9-10) may be necessary to ensure the analytes are fully deprotonated.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Issue: Poor Resolution Between Glufosinate and AMPA
-
Question: I am seeing co-elution or very poor separation between my glufosinate and AMPA peaks. How can I improve the resolution?
-
Answer: Improving the resolution between these two closely related compounds often requires careful optimization of the LC gradient.
-
Adjust the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve separation.
-
Solution: Decrease the rate of change of your organic mobile phase (e.g., acetonitrile (B52724) or methanol) over time. For example, if your gradient is currently running from 10% to 50% organic in 5 minutes, try extending that to 10 minutes.
-
-
Modify the Mobile Phase Composition:
-
Solution (Reversed-Phase): If using a C18 column with derivatized analytes, ensure your mobile phase contains a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, to ensure consistent ionization.[4][5]
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Solution (Direct Analysis): For underivatized analysis, consider using a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column.[6] These columns offer different selectivity compared to traditional C18 columns.
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent strengths and can provide different selectivities.
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Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also try mixtures of the two.
-
-
Issue: Low Sensitivity or Poor Signal-to-Noise
-
Question: The sensitivity for my glufosinate and AMPA peaks is very low. How can I increase the signal intensity?
-
Answer: Low sensitivity can be due to several factors, from sample preparation to mass spectrometer settings.
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Derivatization: The native forms of glufosinate and AMPA are zwitterionic and do not ionize efficiently in electrospray ionization (ESI).[1]
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Ion Suppression: Components in the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source.
-
Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) can be used to remove interfering matrix components.[6]
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Solution: Use isotopically labeled internal standards for glufosinate and AMPA.[5] These will co-elute with the native analytes and experience similar ion suppression, allowing for accurate quantification.
-
-
Mass Spectrometer Optimization: Ensure your MS parameters are optimized for glufosinate and AMPA.
-
Solution: Perform a tuning and optimization of the MS settings, including the spray voltage, gas flows, and collision energies for the specific multiple reaction monitoring (MRM) transitions of your analytes.
-
-
FAQs
Q1: What type of LC column is best for separating glufosinate and AMPA?
A1: The choice of column depends on whether you are analyzing the native compounds or their derivatized forms.
-
For derivatized analytes (e.g., with FMOC-Cl): A standard reversed-phase C18 column is typically sufficient.[4][5]
-
For direct (underivatized) analysis: Due to their high polarity, glufosinate and AMPA are not well-retained on traditional C18 columns.[6] In this case, specialized columns are recommended, such as:
Q2: What are typical mobile phases for the separation of glufosinate and AMPA?
A2:
-
For derivatized analysis on a C18 column: A common mobile phase consists of:
-
For direct analysis on a mixed-mode or anion-exchange column:
-
Mobile Phase A: Water with a buffer like ammonium carbonate at a higher pH (e.g., pH 9).
-
Mobile Phase B: Acetonitrile.
-
Q3: Is derivatization necessary for the analysis of glufosinate and AMPA?
A3: Derivatization is not strictly necessary but is highly recommended for robust and sensitive analysis, especially when using standard reversed-phase LC-MS/MS systems.[7][9] Derivatization with FMOC-Cl significantly improves chromatographic retention on C18 columns and enhances detection sensitivity.[1][7] Direct analysis is possible but often requires specialized and potentially less rugged columns.[2][9]
Data Presentation
Table 1: Example LC Gradient Conditions for Derivatized Glufosinate and AMPA on a C18 Column
| Time (minutes) | % Mobile Phase A (Water + 5 mM Ammonium Acetate) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 5.0 | 75 | 25 |
| 8.0 | 50 | 50 |
| 9.0 | 10 | 90 |
| 12.0 | 90 | 10 |
This is an example gradient; optimization will be required for your specific application and column dimensions.[5][10]
Table 2: Typical Mass Spectrometry MRM Transitions for FMOC-Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glufosinate-FMOC | 402.1 | 180.1 |
| AMPA-FMOC | 334.1 | 112.1 |
| Glufosinate-D3-FMOC (IS) | 405.1 | 183.1 |
| AMPA-13C,15N-FMOC (IS) | 336.1 | 114.1 |
Note: These values may vary slightly depending on the specific adducts formed and the instrument used.
Experimental Protocols
Protocol 1: Sample Derivatization with FMOC-Cl
This protocol is a general guideline for the derivatization of glufosinate and AMPA in aqueous samples.
-
Sample Preparation: To 1 mL of your sample/standard, add an appropriate volume of isotopically labeled internal standard solution.
-
Buffering: Add 500 µL of a borate (B1201080) buffer solution (e.g., 200 mM, pH 9.0) to raise the pH, which is necessary for the derivatization reaction.[1]
-
Derivatization: Add 500 µL of a 1 mg/mL solution of FMOC-Cl in acetonitrile.
-
Reaction: Vortex the mixture and let it react at room temperature for at least 30 minutes, or as optimized in your laboratory.
-
Quenching: After the reaction, add a small amount of a primary or secondary amine (e.g., 20 µL of 1 M amantadine) to quench the excess FMOC-Cl.
-
Acidification: Acidify the sample with an acid like phosphoric acid to a pH of approximately 3. This stabilizes the derivatives.
-
Analysis: The sample is now ready for injection onto the LC-MS/MS system.
Mandatory Visualization
Caption: A logical workflow for the optimization of an LC gradient for separating glufosinate and AMPA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 3. Direct determination of glyphosate, glufosinate, and AMPA in soybean and corn by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of glyphosate, AMPA, Glufosinate and MPPA with ION chromatography tandem mass spectrometry using A membrane suppressor in the ammonium form application to surface water of low to moderate salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated Methods for Glufosinate Residue Analysis in Produce
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and regulatory compliance. Glufosinate (B12851), a widely used broad-spectrum herbicide, presents analytical challenges due to its high polarity and low volatility. This guide provides a detailed comparison of two prominent methodologies for the analysis of glufosinate residues in various produce matrices: Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-MS/MS with Derivatization.
The selection of an appropriate analytical method depends on various factors, including the matrix complexity, required sensitivity, available instrumentation, and desired sample throughput. This document outlines the experimental protocols and performance data for each approach to aid in method selection and implementation.
Workflow for Glufosinate Residue Analysis
The general workflow for analyzing glufosinate residues in produce involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical process.
Caption: General workflow for glufosinate residue analysis in produce.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of the two primary analytical approaches for glufosinate residue analysis. The data presented is a synthesis from multiple validation studies.
| Parameter | Method 1: Direct Injection LC-MS/MS | Method 2: LC-MS/MS with Derivatization (FMOC-Cl) |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg in various matrices[1] | 0.5 - 10 µg/kg in various matrices[1][2][3][4] |
| Recovery | 74 - 115%[5] | 80 - 114%[2][3][4] |
| Precision (RSD) | Repeatability (RSDr) < 9.5%[5], Reproducibility (RSDR) < 18.9%[5] | Inter-day RSD: 3.8 - 9.4%[3][4] |
| Analysis Time | Shorter, as derivatization step is omitted. | Longer due to the additional derivatization step. |
| Chromatography | Requires specialized columns (e.g., anionic polar pesticide, HILIC, carbon-based) for retention[5]. | Compatible with standard C18 columns. |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or isotopic internal standards for accurate quantification[6]. | Derivatization can sometimes reduce matrix effects, but isotopic internal standards are still recommended[3]. |
| Pros | Simpler and faster sample preparation. | Highly sensitive and specific, robust chromatography on standard phases. |
| Cons | Requires specialized and potentially more expensive LC columns. Can be more susceptible to matrix interferences. | More complex and time-consuming sample preparation. Use of derivatizing agents adds to cost and complexity. |
Experimental Protocols
Method 1: Direct Injection LC-MS/MS (Based on QuPPe)
This method is designed for the direct analysis of highly polar pesticides and avoids the need for derivatization, simplifying the sample preparation process.
1. Sample Extraction (QuPPe - Quick Polar Pesticides Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) with 1% formic acid.
-
Shake vigorously for 5 minutes.
-
Place the sample in a freezer at -80°C for 15 minutes and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes while still cold.[7]
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis. For some matrices, a dispersive solid-phase extraction (dSPE) clean-up with C18 sorbent may be necessary.[7]
2. LC-MS/MS Conditions
-
LC Column: A specialized column for polar compounds, such as a porous graphitic carbon column or an anionic polar pesticide column, is typically used.[5]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) carbonate to ensure proper ionization.
-
Ionization Mode: Electrospray ionization in negative mode (ESI-) is generally used for glufosinate.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for glufosinate and its metabolites. The use of isotopically labeled internal standards is highly recommended for accurate quantification.[6]
Method 2: LC-MS/MS with FMOC-Cl Derivatization
This approach involves a derivatization step to improve the chromatographic retention and detection of glufosinate.
1. Sample Extraction
-
Homogenize the sample.
-
Extract a 10 g subsample with an aqueous solution, such as 0.1% formic acid in water, often with the addition of a non-polar solvent like dichloromethane (B109758) to remove lipids.[1][2]
2. Derivatization
-
Take an aliquot of the aqueous extract.
-
Adjust the pH with a borate (B1201080) buffer.
-
Add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile and allow the reaction to proceed at room temperature.[3][4]
3. Clean-up (Solid-Phase Extraction - SPE)
-
After derivatization, the sample is typically cleaned up using an SPE cartridge, such as an Oasis HLB, to remove excess derivatizing reagent and matrix components.[1][2]
-
The derivatized analyte is eluted, and the eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: A standard C18 reversed-phase column can be used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed.
-
Ionization Mode: ESI in negative mode is typically used.
-
MS/MS Detection: MRM is used for quantification of the FMOC-derivatized glufosinate. Isotopic-labeled internal standards derivatized in the same manner are crucial for accurate results.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residue determination of glufosinate in plant origin foods using modified Quick Polar Pesticides (QuPPe) method and liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. iris.cnr.it [iris.cnr.it]
A Researcher's Guide to Internal Standards for Glufosinate and Metabolite Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glufosinate (B12851) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of commonly used internal standards, with a focus on Desamino Glufosinate-d3, and offers insights into best practices for method development.
The gold standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of stable isotope-labeled (SIL) internal standards. These compounds are chemically identical to the analyte of interest but are mass-shifted due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to highly accurate quantification.
The Challenge of Polar Pesticide Analysis
Glufosinate, along with the widely used herbicide glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA), are highly polar and ionic compounds. Their analysis is often challenging due to poor retention on traditional reversed-phase liquid chromatography columns and susceptibility to matrix effects. The use of robust analytical methods, such as LC-MS/MS, combined with the appropriate internal standards, is crucial for overcoming these challenges.[1][2]
Glufosinate and its Major Metabolite
Glufosinate's primary metabolite in many environmental and biological systems is 3-(methylphosphinico)propionic acid (MPPA), also known as desamino-glufosinate. Accurate quantification of both the parent compound and its metabolite is often necessary for comprehensive safety and environmental assessments.
Comparing Internal Standards for Glufosinate and its Metabolite
The most effective internal standard is an isotopically labeled version of the analyte itself. For the analysis of glufosinate and its metabolite MPPA, the following internal standards are considered best practice:
-
For Glufosinate Analysis: Glufosinate-d3
-
For MPPA (Desamino-glufosinate) Analysis: this compound
While structurally similar compounds can sometimes be used as internal standards if a SIL version is unavailable, this practice is not recommended for achieving the highest level of accuracy, as their chromatographic and ionization behavior may not perfectly mimic the analyte of interest.
The following table summarizes the performance of analytical methods using the appropriate isotopically labeled internal standards for glufosinate and related compounds.
| Analyte | Internal Standard | Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Glufosinate | Glufosinate-d3 | LC-MS/MS | Human Urine | 0.12 ng/mL | 106 - 119 | 5 - 10 (Intra-day), 6.6 - 12.9 (Inter-day) |
| Glufosinate | Glufosinate-d3 | LC-MS/MS (with derivatization) | Honey | 5 µg/kg | 91 - 114 | 3.8 - 6.1 (Inter-day) |
| Glufosinate | Glufosinate-d3 | LC-MS/MS | Milk | Not Specified | 84 - 111 | < 8 |
| MPPA | Not explicitly stated (likely SIL-MPPA) | LC-MS/MS (with derivatization) | Various Plant Matrices | 50 - 100 ng/g | > 80 | Not Specified |
| Glyphosate | Glyphosate-2-¹³C,¹⁵N | LC-MS/MS | Human Urine | 0.14 ng/mL | 79.1 - 84.4 | 8.4 - 9.6 (Intra-day), 7.2 - 9.1 (Inter-day) |
| AMPA | AMPA-¹³C,¹⁵N,D₂ | LC-MS/MS | Human Urine | 0.12 ng/mL | 100 - 109 | 4 - 8 (Intra-day), 5.9 - 7.9 (Inter-day) |
Data compiled from multiple sources. Performance characteristics can vary based on the specific method, instrumentation, and matrix.
The Role of this compound
This compound, with the chemical name 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, is the ideal internal standard for the quantification of the glufosinate metabolite, MPPA. As the stable isotope-labeled analogue of MPPA, it ensures the most accurate and precise measurement of this specific metabolite. It is crucial for researchers to use this compound when the analytical target is MPPA, and not as a surrogate for glufosinate itself.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of glufosinate and its metabolites using LC-MS/MS with isotopically labeled internal standards. Specific parameters may need to be optimized based on the matrix and instrumentation.
Sample Preparation (QuPPe - Quick Polar Pesticides Method)
The Quick Polar Pesticides (QuPPe) method is a common and effective extraction procedure for polar herbicides from various matrices.
-
Homogenization: Homogenize the sample (e.g., cereal, fruit, vegetable).
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add the internal standard mix (containing Glufosinate-d3, this compound, etc.) at a known concentration.
-
Add acidified methanol (B129727) (e.g., methanol with 1% formic acid) and water.
-
Vortex or shake vigorously for a specified time (e.g., 1 minute).
-
-
Salting Out:
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate).
-
Vortex or shake again.
-
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Cleanup (optional, matrix-dependent):
-
Take an aliquot of the supernatant.
-
A dispersive solid-phase extraction (dSPE) cleanup step with a suitable sorbent (e.g., C18, PSA) may be necessary for complex matrices to remove interfering substances.
-
-
Final Preparation:
-
Transfer an aliquot of the final extract into a vial for LC-MS/MS analysis.
-
The extract may be diluted or reconstituted in a suitable solvent.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a mixed-mode, ion-exchange, or HILIC column, is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase conditions.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes in the analysis of glufosinate and its metabolites.
References
Determining Glufosinate's Detection and Quantification Limits: A Comparative Guide
A comprehensive overview of methodologies and performance data for calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the herbicide glufosinate (B12851) in various matrices. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.
The ability to accurately and reliably measure trace amounts of substances is a cornerstone of analytical chemistry. For a widely used herbicide like glufosinate, determining its Limit of Detection (LOD) and Limit of Quantification (LOQ) is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2]
This guide provides a comparative overview of different analytical methods for glufosinate, focusing on their reported LOD and LOQ values. It also details the common methodologies for calculating these critical parameters and presents experimental protocols for glufosinate analysis.
Methods for Calculating LOD and LOQ
Several methodologies are employed to calculate LOD and LOQ, with the most common approaches recommended by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3]
1. Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a widely accepted statistical method.[4] The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ (sigma) is the standard deviation of the response. This can be determined from the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[1][4]
-
S is the slope of the calibration curve.[4]
2. Based on Signal-to-Noise Ratio: This approach is particularly applicable for analytical procedures that exhibit baseline noise.[1][5]
-
LOD is typically determined at a signal-to-noise ratio of 3:1.[1][5]
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.[1][5]
3. Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ). This approach is often used to verify the values obtained by other methods.[4]
Comparison of Analytical Methods for Glufosinate
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the determination of glufosinate in various matrices.[6][7][8] However, other methods like high-performance liquid chromatography (HPLC) with different detectors are also used. The choice of method often depends on the required sensitivity, the complexity of the matrix, and the available instrumentation.
Below is a summary of reported LOD and LOQ values for glufosinate using different analytical methods and in various sample matrices.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Water | 0.0005 mg/kg | 0.0025 mg/kg | [6] |
| LC-MS/MS | Soil | 0.0004 mg/kg | 0.0020 mg/kg | [6] |
| LC-MS/MS | Soybeans | 0.005 mg/kg | 0.02 mg/kg | [7] |
| LC-MS/MS | Honey | Not Reported | 0.1 µg/L | [9] |
| LC-MS/MS | Water | Not Reported | 0.0025 µg/L | [8][10] |
| HPLC-DAD | Tea Leaves | Not Reported | 3.20 mg/kg | [11] |
| HPLC-ELSD | Tea Leaves | Not Reported | 0.05 mg/kg | [11] |
| HPLC-DAD | Soil | 1.0 mg/kg | 2.3 mg/kg | [11] |
| HPLC-ELSD | Soil | 0.01 mg/kg | 0.05 mg/kg | [11] |
| CE-MS/MS | Soybean Milk | 0.30 ppm | 1.0 ppm | [12] |
Note: mg/kg is equivalent to ppm, and µg/L is equivalent to ppb. The conversion between these units depends on the density of the sample. For water, 1 mg/L is approximately 1 ppm.
Experimental Protocols
The following sections provide a generalized experimental protocol for the analysis of glufosinate using LC-MS/MS, based on common procedures found in the literature.[6][13][14]
1. Sample Preparation
The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte. The specific steps will vary depending on the matrix.
-
Water Samples: Water samples are often fortified with an internal standard, mixed, and then filtered before direct injection into the LC-MS/MS system.[6] For ultra-trace analysis, a concentration step such as lyophilization may be employed.[8][10]
-
Soil Samples: A common extraction method involves shaking the soil sample with an alkaline solution (e.g., 10% aqueous potassium hydroxide).[15] The extract is then acidified, cleaned up using activated charcoal, and filtered.[15]
-
Food Matrices (e.g., Soybeans, Honey): Extraction is typically performed with an aqueous solution. For complex matrices, a derivatization step using a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to improve chromatographic retention and sensitivity.[9][13] This is followed by a cleanup step, for example, using solid-phase extraction (SPE).[9][13]
2. LC-MS/MS Analysis
-
Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column with a suitable mobile phase gradient is used to separate glufosinate from other components.[6][11]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is typically used for detection and quantification.[6] Two ion pair transitions are monitored for each analyte for quantification and confirmation.[6]
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for the experimental determination of LOD and LOQ for glufosinate analysis.
Caption: Workflow for determining LOD and LOQ.
This guide provides a foundational understanding of the principles and practices involved in determining the LOD and LOQ for glufosinate. For specific applications, it is essential to consult detailed, validated methods and relevant regulatory guidelines.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. researchgate.net [researchgate.net]
- 10. An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water - analysis of surface and groundwater from a hydrographic basin in the Midwestern region of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Gold Standard: Unparalleled Accuracy and Precision in Pesticide Analysis with Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals demanding the highest level of confidence in their analytical results, Isotope Dilution Mass Spectrometry (IDMS) stands as the definitive method for the quantification of pesticide residues. This guide provides a comprehensive comparison of IDMS against other common analytical techniques, supported by experimental data, to demonstrate its superior accuracy and precision.
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (internal standard) to the sample at the beginning of the analytical process. This "isotope-labeled" standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any losses of the analyte during the sample preparation process can be accurately compensated for, leading to highly reliable results.[1] This intrinsic correction for matrix effects and procedural losses is what sets IDMS apart from other quantification strategies.
Comparative Performance: IDMS vs. Alternative Methods
The superiority of IDMS in terms of accuracy and precision is evident when compared to more conventional methods like external standard calibration and matrix-matched calibration. While these methods are widely used, they are more susceptible to errors arising from matrix effects and variations in sample preparation.
External Standard Calibration: This method relies on a calibration curve generated from a series of standards prepared in a clean solvent. It does not account for matrix-induced signal suppression or enhancement, which can lead to significant inaccuracies in the quantification of pesticide residues in complex samples like food and environmental matrices.[2]
Matrix-Matched Calibration: To mitigate matrix effects, this approach uses a calibration curve prepared in a blank matrix extract that is similar to the sample. While an improvement over external standard calibration, it assumes that the matrix composition of the calibration standards and the samples are identical, which is often not the case. Furthermore, it can be laborious and costly to obtain representative blank matrices for every sample type.
IDMS, by its very nature, overcomes these limitations, providing what is often referred to as the "gold standard" for quantitative analysis.[3]
Quantitative Data Summary
The following table summarizes the performance of Isotope Dilution Mass Spectrometry in the analysis of various pesticides across different matrices, as reported in several scientific studies. The data consistently demonstrates the high accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) achievable with this technique.
| Pesticide Class | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various Pesticides | Soybeans | GC-IDMS | 83 - 109 | < 3 (overall), 2.2 - 4.8 (repeatability) | [4][5][6] |
| Organochlorine Pesticides | Soil and Sediment | ID-HRGC-HRMS | 65.1 - 102 | < 7.0 | |
| Various Pesticides | Sediment | LC-ESI-MS/MS | 92 - 118 | 1.5 - 17 | [7] |
| Polymeric Plasticizer | Foods | GC/MS | Not explicitly stated, but method has a limit of detection of 0.1 mg/kg and an RSD of about 4% | ~4 | [8] |
| Sulfamethazine | Animal Tissue | HPLC-GC/MS | Not explicitly stated, but the coefficient of variation (CV) is between 3.7 and 5.7% | 3.7 - 5.7 | [8] |
Experimental Protocol: A Generalized IDMS Workflow for Pesticide Analysis
The following section outlines a typical experimental protocol for the analysis of pesticide residues using Isotope Dilution Mass Spectrometry coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
1. Sample Preparation and Fortification:
-
A representative portion of the sample (e.g., food commodity, soil, water) is accurately weighed.
-
A known amount of the isotopically labeled internal standard for each target pesticide is added to the sample. This is a critical step, and the addition should occur at the very beginning of the sample preparation process to account for any subsequent losses.[3]
2. Extraction:
-
The fortified sample is subjected to an extraction procedure to isolate the pesticides from the sample matrix. Common techniques include:
3. Clean-up:
-
The crude extract is purified to remove co-extracted matrix components that could interfere with the analysis. Clean-up techniques are chosen based on the complexity of the matrix and the properties of the target pesticides. Common methods include:
-
Dispersive Solid-Phase Extraction (dSPE): Often used as part of the QuEChERS protocol.[9]
-
Solid-Phase Extraction (SPE) Cartridges: A versatile technique with a wide range of available sorbents.
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.[4][6]
-
4. Instrumental Analysis (LC-MS/MS or GC-MS/MS):
-
The cleaned-up extract is injected into the chromatograph (LC or GC) for separation of the individual pesticides.
-
The separated compounds then enter the mass spectrometer, where they are ionized and detected.
-
The mass spectrometer is operated in a mode that allows for the simultaneous monitoring of the specific mass-to-charge ratios (m/z) of the native pesticide and its corresponding isotopically labeled internal standard.
5. Quantification:
-
The concentration of each pesticide in the original sample is calculated based on the measured ratio of the peak area of the native analyte to the peak area of its isotopically labeled internal standard and the known amount of the internal standard added.
Visualizing the IDMS Workflow
The logical flow of the Isotope Dilution Mass Spectrometry for pesticide analysis is illustrated in the following diagram.
Caption: Experimental workflow for pesticide analysis using IDMS.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caslab.com [caslab.com]
- 4. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
A Researcher's Guide to Certified Reference Materials for Herbicide Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the realm of herbicide analysis, Certified Reference Materials (CRMs) serve as the gold standard for ensuring the quality and validity of experimental results. This guide provides an objective comparison of the use of CRMs in various analytical methodologies for herbicide detection, supported by experimental data and detailed protocols.
The Role of Certified Reference Materials
Certified Reference Materials are highly characterized and homogeneous materials with established property values, accompanied by an uncertainty statement.[1][2] They are produced by accredited organizations following stringent international standards such as ISO 17034 and ISO/IEC 17025.[2] In herbicide analysis, CRMs are indispensable for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.[2]
-
Calibration: Calibrating analytical instruments to ensure accurate quantification of herbicide residues.
-
Quality Control: Routinely monitoring the performance of analytical methods to ensure ongoing reliability of results.[1]
-
Interlaboratory Comparisons: Assessing the proficiency of different laboratories by analyzing the same CRM.[1]
Comparison of Analytical Methods Utilizing CRMs
The choice of analytical method for herbicide analysis depends on various factors, including the chemical properties of the herbicide, the matrix (e.g., soil, water, food), and the required sensitivity. This section compares common analytical techniques where CRMs are fundamentally applied for validation and quality control.
Data Summary: Performance of Analytical Methods Validated with CRMs
The following table summarizes the performance of different analytical methods for herbicide analysis, with key validation parameters established using Certified Reference Materials.
| Analytical Method | Herbicide Analyte(s) | Matrix | Recovery (%) | RSD (%) | Linearity (R²) | LOQ (µg/kg) | Citation |
| LC-MS/MS with QuEChERS | Multi-residue (510 pesticides) | Tomato, Wheat, Olive Oil | 70-120 (for 90% of compounds) | < 20 | ≥ 0.99 (for 95% of analytes) | 1, 5, 10 | [3] |
| GC-MS/MS with QuEChERS | Multi-residue | Various Food Matrices | 70-120 | < 20 | > 0.99 | Varies by analyte | [4] |
| HPLC-ICP-MS/MS | Glyphosate & AMPA | Water | Not Reported | Not Reported | > 0.99 | 8.2 (Glyphosate) | [5] |
| HPLC-DAD | Glyphosate & AMPA | Water | Not Reported | Not Reported | > 0.99 | 300 (Glyphosate) | [6][5] |
| LC-MS/MS | Multi-residue (81 pesticides) | Fruit & Vegetables | 70-110 | < 15 | > 0.99 | 0.5 - 10 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are protocols for widely used methods in herbicide residue analysis.
QuEChERS Method for Herbicide Residue Analysis in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[7][8][9]
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[7]
-
-
Sample Cleanup (dSPE):
-
Transfer an aliquot of the supernatant (upper acetonitrile layer) to a dSPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[7]
-
The cleaned-up extract is now ready for analysis by LC-MS/MS or GC-MS/MS.
-
Multi-Residue Herbicide Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective determination of a wide range of herbicides.[3][10][11]
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II)[3]
-
Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole)[3]
-
Analytical column suitable for pesticide analysis
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for the separation of target analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[10] |
Method Validation using a CRM:
-
Prepare a stock solution of a multi-herbicide CRM in a suitable solvent.
-
Prepare a series of calibration standards by diluting the CRM stock solution.
-
Spike blank matrix samples with the CRM at various concentration levels to assess recovery and precision.
-
Analyze the calibration standards and spiked samples using the optimized LC-MS/MS method.
-
Evaluate the method's performance based on linearity, accuracy (recovery), precision (RSD), and limits of detection and quantification.[3][4]
Visualizing Workflows and Relationships
To better illustrate the processes involved in herbicide analysis using CRMs, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for herbicide residue analysis.
Caption: The central role of CRMs in herbicide analysis.
Alternative Approaches and Considerations
While CRMs are the gold standard, other reference materials are also utilized in herbicide analysis.
-
In-house Reference Materials: These are materials characterized within a single laboratory. While useful for internal quality control, they lack the rigorous characterization and inter-laboratory validation of CRMs.
-
Proficiency Testing (PT) Materials: These are homogeneous samples distributed to multiple laboratories to assess their analytical performance.[1] Successful participation in PT schemes provides external validation of a laboratory's competence.
It is important to note that the matrix of the CRM should ideally match the matrix of the samples being analyzed to account for matrix effects, which can significantly influence the accuracy of the results.[1]
Conclusion
The use of Certified Reference Materials is a non-negotiable aspect of high-quality herbicide analysis. They provide the necessary benchmark for validating analytical methods, ensuring the accuracy of calibrations, and maintaining ongoing quality control. By selecting the appropriate CRM and employing validated analytical methods such as QuEChERS with LC-MS/MS or GC-MS/MS, researchers can have a high degree of confidence in the integrity of their data, which is essential for regulatory compliance, scientific advancement, and ensuring public health.
References
- 1. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proceedings.science [proceedings.science]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
HILIC vs. Reversed-Phase Columns: A Comparative Guide for the Analysis of Polar Pesticides
For researchers, scientists, and professionals in drug development and food safety, the accurate detection and quantification of polar pesticides are paramount. These compounds, due to their high polarity, present significant challenges for traditional chromatographic methods. This guide provides an objective comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography columns, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Introduction to Chromatographic Techniques
Reversed-Phase Chromatography (RPC) is a widely used technique that employs a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[1][2][3] Separation is based on hydrophobic interactions; non-polar analytes are retained longer on the column, while polar compounds elute earlier.[1][2]
Hydrophilic Interaction Liquid Chromatography (HILIC) , on the other hand, utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, mixed with a small amount of aqueous solvent.[4][5] The separation mechanism in HILIC is primarily based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[4][6]
Performance Comparison for Polar Pesticide Analysis
The analysis of highly polar pesticides, such as glyphosate (B1671968), glufosinate, and their metabolites, is challenging with conventional reversed-phase columns due to their limited retention.[7][8] These compounds often elute in the void volume, leading to poor separation and potential matrix effects.[9] HILIC offers a powerful alternative by providing enhanced retention for these polar analytes.[1][4][8]
A study evaluating different chromatographic approaches for 24 highly polar pesticides found that a UHPLC HILIC column provided appropriate results for 22 of the compounds when analyzed in positive ionization mode.[10] In contrast, standard reversed-phase C18 columns are often unsuitable for these types of multi-residue methods.[7][10]
While no single method could detect all 24 pesticides in one run, HILIC demonstrated superior performance for a broader range of polar compounds compared to reversed-phase methods.[10] For certain challenging analytes like glyphosate and its metabolite AMPA, mixed-mode columns, which combine HILIC and ion-exchange mechanisms, have shown excellent results in terms of retention and peak shape.[10][11]
Key Advantages and Disadvantages:
| Feature | HILIC Columns | Reversed-Phase Columns |
| Retention of Polar Pesticides | Excellent retention for a wide range of polar analytes.[4][8] | Poor retention for highly polar compounds, often eluting at or near the void volume.[7][8] |
| MS Compatibility | Excellent, due to the high organic content of the mobile phase enhancing ESI efficiency.[1][5][12] | Good, but ion-pairing agents sometimes used to improve retention can suppress MS signal.[8] |
| Method Robustness | Can be less robust, with potential for longer equilibration times and sensitivity to mobile phase composition.[4][11] | Generally considered more robust and reproducible.[1] |
| Flexibility | Less flexible in terms of method development compared to the well-established reversed-phase techniques.[13] | Highly flexible with a wide variety of stationary phases and established method development protocols.[1] |
| Sample Matrix Compatibility | Not suitable for samples that are only partially soluble in organic solvents.[7] | Compatible with a wider range of sample matrices and solvents. |
Experimental Data Summary
The following table summarizes the performance of different column types for the analysis of a selection of polar pesticides, based on a comparative study.[10] The performance was semi-quantitatively classified based on the capacity factor (k), relative response factor, and peak shape.
| Pesticide | HILIC Column Performance (%) | Reversed-Phase C18 Column Performance (%) | Mixed-Mode Column Performance (%) |
| Positive Ionization Mode | |||
| Amitrole | 80-100 | 0-20 | 60-80 |
| Chlormequat | 80-100 | 0-20 | 60-80 |
| Diquat | 60-80 | 0-20 | 40-60 |
| Paraquat | 60-80 | 0-20 | 40-60 |
| Negative Ionization Mode | |||
| Glyphosate | 0-20 | 0-20 | 80-100 |
| AMPA | 0-20 | 0-20 | 80-100 |
| Fosetyl-Al | 60-80 | 20-40 | 60-80 |
| Glufosinate | 60-80 | 20-40 | 60-80 |
Note: Performance percentages are estimated based on the graphical data presented in the cited study and are intended for comparative purposes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are examples of methodologies used in the analysis of polar pesticides.
Sample Preparation: QuPPe (Quick Polar Pesticides) Method
The QuPPe method is commonly used for the extraction of polar pesticides from various food matrices.[7][9][12]
-
Weighing the Sample: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[9][12]
-
Internal Standard: Add an appropriate volume of the isotopically-labeled internal standard mix.[9][12]
-
Extraction: Add 10 mL of an extraction solvent (e.g., methanol (B129727) with 1% formic acid).[9][12]
-
Shaking: Shake the tube vigorously for 1 to 15 minutes, depending on the commodity.[9][12]
-
Freezing (Optional): For some matrices, freezing the extract can aid in precipitation of interfering compounds.[9][12]
-
Centrifugation: Centrifuge at >3,000 g for 5 minutes.[9][12]
-
Filtration: Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[12]
LC-MS/MS Conditions for HILIC Analysis
The following conditions are an example of a typical HILIC-MS/MS setup for polar pesticide analysis.[9]
-
Column: Venusil® 3 µm HILIC, 100 x 2.1 mm
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: 0.2% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 0.5 or 1 µL
-
Column Temperature: 40 °C
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX® 7500)
-
Gradient Program:
Time (min) %B 0.00 2 0.50 2 6.00 20 7.00 90 9.00 90 | 9.10 | 2 |
Visualization of the Analytical Workflow
The selection of an appropriate chromatographic method for polar pesticide analysis involves a logical workflow. The following diagram illustrates this process.
Caption: Workflow for selecting a chromatographic method for polar pesticide analysis.
Conclusion
For the analysis of a broad range of highly polar pesticides, HILIC columns generally offer superior retention and separation compared to traditional reversed-phase columns.[4][10] The enhanced sensitivity in mass spectrometry due to the high organic mobile phase is another significant advantage of HILIC.[1][5][12] However, for certain highly challenging and ionic pesticides like glyphosate, mixed-mode chromatography may provide the most robust and reliable results.[10][11] Reversed-phase chromatography remains a valuable tool, particularly when dealing with less polar pesticides or when derivatization is employed to reduce the polarity of the target analytes.[11] The choice of the optimal chromatographic technique will ultimately depend on the specific pesticides of interest, the sample matrix, and the desired analytical performance.
References
- 1. chromtech.com [chromtech.com]
- 2. chromtech.com [chromtech.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
- 13. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Glufosinate Detection: LC-MS/MS vs. ELISA
For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like glufosinate (B12851) is critical for environmental monitoring, food safety assessment, and toxicological studies. Two prominent analytical techniques employed for this purpose are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive cross-validation of these methods, offering insights into their principles, performance, and practical applications for glufosinate analysis.
At a Glance: Key Performance Metrics
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for the determination of glufosinate.
| Performance Metric | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Immunoassay based on antigen-antibody recognition. |
| Specificity | Very High (distinguishes between structurally similar compounds). | Variable (potential for cross-reactivity with related compounds). |
| Sensitivity (LOD) | 0.5 µg/kg to 10 ppb. | High for target analyte, but low for glufosinate in glyphosate-specific kits. |
| Accuracy | High (recoveries typically 80-120%). | Generally good, but can be affected by matrix effects and cross-reactivity. |
| Precision (%RSD) | Excellent (<15%). | Good (<20%). |
| Sample Throughput | Lower (longer analysis time per sample). | Higher (amenable to high-throughput screening). |
| Cost per Sample | Higher. | Lower. |
| Confirmation | Provides structural confirmation. | Presumptive results often require confirmation by another method. |
In-Depth Look: Experimental Protocols
A detailed understanding of the experimental procedures is essential for evaluating the suitability of each method for a specific application.
LC-MS/MS Methodology for Glufosinate
LC-MS/MS offers a highly sensitive and selective method for the quantification of glufosinate. The protocol often involves a sample extraction step, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation (QuPPe Method)
The Quick Polar Pesticides (QuPPe) method is a common approach for extracting polar pesticides like glufosinate from various matrices.[1]
-
Extraction: A homogenized sample (e.g., 5-10 g of a food commodity) is extracted with a mixture of methanol (B129727) and water (e.g., 10 mL of 1:1 v/v).
-
Acidification: Formic acid is often added to the extraction solvent to improve the stability of the analytes.
-
Shaking and Centrifugation: The sample is vigorously shaken and then centrifuged to separate the solid and liquid phases.
-
Cleanup (Optional): A dispersive solid-phase extraction (dSPE) cleanup step with a suitable sorbent may be employed to remove interfering matrix components.
-
Filtration: The final extract is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
Derivatization (Optional but common)
Due to the polar nature of glufosinate, derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) is frequently performed to improve its chromatographic retention and ionization efficiency.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a mixed-mode or ion-exchange column, is used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of glufosinate and its fragments.
-
ELISA Methodology for Glufosinate
ELISA is a high-throughput screening method based on the specific binding of an antibody to its target antigen. For glufosinate, a competitive ELISA format is typically used. It is important to note that while ELISA kits for the structurally similar herbicide glyphosate (B1671968) are widely available, specific and validated commercial ELISA kits for glufosinate are less common. The performance of glyphosate ELISA kits for glufosinate detection is generally poor due to low cross-reactivity. For instance, one commercially available glyphosate ELISA kit shows a cross-reactivity with glufosinate of less than 0.1%.
General ELISA Protocol (Competitive Format)
-
Coating: Microtiter plate wells are coated with a known amount of glufosinate conjugate (antigen).
-
Competition: The sample extract and a limited amount of anti-glufosinate antibody are added to the wells. Glufosinate in the sample competes with the coated glufosinate conjugate for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to occur, followed by a washing step to remove unbound reagents.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of glufosinate in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and ELISA.
Concluding Remarks
Both LC-MS/MS and ELISA have their distinct advantages and limitations for the analysis of glufosinate. LC-MS/MS stands out as the gold standard for confirmatory analysis, offering high specificity, sensitivity, and accuracy. Its major drawbacks are the higher cost and lower sample throughput.
ELISA, on the other hand, is a cost-effective and high-throughput screening tool. However, the lack of commercially available ELISA kits with high specificity for glufosinate is a significant limitation. The low cross-reactivity of glyphosate ELISA kits makes them unsuitable for reliable glufosinate quantification. Therefore, any positive results from an ELISA screening for glufosinate would require confirmation by a more robust method like LC-MS/MS.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the need for confirmatory data, sample throughput, and budget constraints. For regulatory purposes and in-depth scientific research, the specificity and accuracy of LC-MS/MS are indispensable. For large-scale screening and preliminary monitoring, a highly specific and validated glufosinate ELISA, if available, could be a valuable tool.
References
Navigating the Nuances: A Comparative Guide to Measuring Uncertainty in Glufosinate Residue Analysis
For researchers, scientists, and drug development professionals, accurately quantifying pesticide residues is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining glufosinate (B12851) residues, with a specific focus on the critical aspect of measurement uncertainty. By understanding the sources of uncertainty and how to evaluate them, laboratories can ensure the reliability and comparability of their results.
The determination of glufosinate, a broad-spectrum herbicide, in various matrices such as food, soil, and water, presents analytical challenges due to its high polarity and low volatility. Several methods have been developed and validated for its analysis, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive technique.[1][2][3] This guide will delve into the performance of different analytical approaches and provide a framework for assessing the measurement uncertainty associated with these methods.
Comparative Performance of Analytical Methods
The choice of analytical method significantly impacts the accuracy and precision of glufosinate residue analysis. The following tables summarize the performance data from various validated methods, providing a basis for comparison.
Table 1: Performance of LC-MS/MS Method with Aqueous Extraction
| Parameter | Matrix | Performance Data | Reference |
| Linearity (r²) | Multiple food commodities | >0.990 | [4] |
| Spike Recoveries | Multiple food commodities | 70-120% | [4] |
| Precision (RSD) | Multiple food commodities | <25% | [4] |
| LOQ | Multiple food commodities | Not specified in abstract | [4] |
Table 2: Performance of LC-MS/MS Method with Derivatization (FMOC-Cl)
| Parameter | Matrix | Performance Data | Reference |
| Linearity (r²) | Farmland Soil | >0.99 | [5] |
| Spike Recoveries | Cereal group, Soil | 91-114%, 83-86% | [1][6] |
| Precision (RSD) | Cereal group, Soil | 3.8-6.1%, <6% | [1][6] |
| LOQ | Cereal group, Water, Soil | 5 µg/kg, 50 ng/L, 0.05 mg/kg | [1][6] |
Table 3: Performance of QuEChERS-based LC-MS/MS Methods
| Parameter | Matrix | Performance Data | Reference |
| Linearity (r²) | Green Tea | >0.9995 | [7] |
| Spike Recoveries | Green Tea, Crude Palm Oil | 80.0-107%, 84-109% | [7][8] |
| Precision (RSD) | Green Tea, Crude Palm Oil | 2.9–5.0%, <13% (reproducibility) | [7][8] |
| LOQ | Green Tea, Crude Palm Oil | 27.0 µg/kg, 0.025 µg/kg | [7][8] |
Understanding and Estimating Measurement Uncertainty
Measurement uncertainty (MU) provides a quantitative indication of the quality of a result, expressing the range within which the true value is expected to lie with a certain level of confidence.[9][10] In pesticide residue analysis, the estimation of MU is a requirement for laboratories accredited under ISO/IEC 17025.[9][11]
Two primary approaches are used to estimate measurement uncertainty:
-
Top-Down Approach: This method utilizes data from method validation, in-house quality control, and proficiency testing to estimate the overall uncertainty.[10][11] It is considered a more practical approach for multi-residue laboratories.[11]
-
Bottom-Up Approach: This approach involves identifying all potential sources of uncertainty in the analytical process, quantifying their individual contributions, and then combining them to calculate the total uncertainty.[10][11][12]
The main sources of uncertainty in glufosinate residue analysis include:[9][12]
-
Sampling: Heterogeneity of the sample matrix.
-
Sample Preparation: Sub-sampling, extraction efficiency, and cleanup.
-
Instrumental Analysis: Calibration standards, instrument performance, and data processing.
-
Method Bias: Systematic errors inherent in the analytical method.
The combined standard uncertainty (u_c) is calculated by combining the individual standard uncertainties of each source. The expanded uncertainty (U) is then obtained by multiplying the combined standard uncertainty by a coverage factor (k), typically 2, which provides a level of confidence of approximately 95%.
Experimental Protocols
Below are summarized methodologies for key experiments cited in this guide.
Method 1: Aqueous Extraction with LC-MS/MS
This method, described by the FDA, is suitable for a variety of food matrices.[4]
-
Extraction: The sample is extracted with an aqueous solution of 50 mM acetic acid and 10 mM EDTA in water.
-
Cleanup: The extract is cleaned up using an Oasis HLB solid-phase extraction (SPE) column.
-
Analysis: The final extract is analyzed by LC-MS/MS in negative ionization mode. Stable isotopically labeled standards are used for quantification.[4]
Method 2: Derivatization with FMOC-Cl followed by LC-MS/MS
This method is often employed to improve the chromatographic retention and sensitivity for polar analytes like glufosinate.[2][3][5]
-
Extraction: The homogenized sample is extracted with a solution such as 0.1% formic acid in a water-dichloromethane mixture.[2][3]
-
Derivatization: The aqueous layer is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl).[2][3]
-
Cleanup: The derivatized extract is cleaned up using an HLB SPE cartridge.[2][3]
-
Analysis: The final extract is analyzed by LC-MS/MS.
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method with LC-MS/MS
The QuEChERS method is a streamlined approach to sample preparation that has been adapted for glufosinate analysis in various matrices.[7][8][13][14]
-
Extraction: The sample is homogenized and extracted with an appropriate solvent, often acetonitrile (B52724) or water, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[7][13]
-
Cleanup: A portion of the extract is subjected to dispersive solid-phase extraction (d-SPE) using a combination of sorbents (e.g., PSA, C18) to remove interfering matrix components.[7][13]
-
Analysis: The cleaned-up extract is analyzed by LC-MS/MS.
Visualizing the Workflow for Uncertainty Measurement
The following diagram illustrates the key steps involved in the "bottom-up" approach to estimating measurement uncertainty in glufosinate residue analysis.
Caption: Workflow for estimating measurement uncertainty in glufosinate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization and Validation of a Residue Analysis Method for Glyphosate, Glufosinate, and Their Metabolites in Plant Matrixes by Liquid Chromatography with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. Estimation of measurement uncertainty associated to the determination of pesticide residues: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. rfppl.co.in [rfppl.co.in]
- 13. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Glyphosate, Glufosinate and Aminomethyl Phosphonic Acid Residues in Tea by Modified QuEChERS Method Coupled with UPLC-MS/MS [tea-science.com]
A Comparative Guide to the QuPPe Method for Polar Pesticide Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in various matrices is paramount. Highly polar pesticides, in particular, present a significant analytical challenge. This guide provides a detailed comparison of the Quick Polar Pesticides (QuPPe) method with a prominent alternative, Supercritical Fluid Chromatography (SFC), offering insights into their performance characteristics, supported by experimental data and detailed protocols.
Overview of Analytical Methods
The QuPPe (Quick Polar Pesticides) method is a streamlined extraction procedure developed for the analysis of a wide range of highly polar pesticides in food matrices.[1][2] It involves a single-step extraction with acidified methanol (B129727), making it a rapid and efficient sample preparation technique.[1] The resulting extract is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).[1][3]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the analysis of polar compounds.[4][5] This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[6] By modifying the mobile phase with small amounts of organic solvents, SFC can effectively separate a broad range of analytes, including those that are challenging to retain and separate by conventional LC methods.[5]
A significant limitation of traditional multi-residue methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is their ineffectiveness for highly polar pesticides.[2][7][8] The chemical properties of these polar compounds lead to poor recovery rates with the solvents and sorbents typically used in QuEChERS.[3]
Performance Characteristics: A Quantitative Comparison
The performance of an analytical method is critically evaluated based on its recovery, limit of quantification (LOQ), and precision (expressed as Relative Standard Deviation, RSD). The following tables summarize the performance data for the QuPPe method from various validation studies.
Table 1: Performance of QuPPe Method for Various Polar Pesticides in Cherries
| Pesticide | Average Recovery (%) | LOQ (µg/kg) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| AMPA | 70.2 - 105.1 | 11.97 | 1.57 - 15.56 | 3.51 - 16.17 |
| N-acetyl AMPA | 70.2 - 105.1 | 9.93 | 1.57 - 15.56 | 3.51 - 16.17 |
| Chlormequat chloride | 70.2 - 105.1 | 1.77 | 1.57 - 15.56 | 3.51 - 16.17 |
| Ethephon | 70.2 - 105.1 | 12.13 | 1.57 - 15.56 | 3.51 - 16.17 |
| Glufosinate-ammonium | 70.2 - 105.1 | 4.37 | 1.57 - 15.56 | 3.51 - 16.17 |
| Glufosinate-N-acetyl | 70.2 - 105.1 | 6.23 | 1.57 - 15.56 | 3.51 - 16.17 |
| Glyphosate | 70.2 - 105.1 | - | 1.57 - 15.56 | 3.51 - 16.17 |
| Maleic hydrazide | 70.2 - 105.1 | - | 1.57 - 15.56 | 3.51 - 16.17 |
Source: Validation study on cherries using a modified QuPPe-LC-MS/MS method.[9][10]
Table 2: General Performance of the QuPPe Method Across Various Matrices
| Parameter | Typical Range | Notes |
| Mean Recovery | 70 - 120% | Can be influenced by matrix effects.[2] |
| Relative Standard Deviation (RSD) | 0 - 20% | Demonstrates good precision.[2] |
| Matrix Effects | Frequently Observed | Use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and analyte loss.[1][2] |
Table 3: Performance of SFC-MS/MS for Polar Pesticides in Lemon Matrix (100 ppb spike)
| Pesticide | Linearity (r²) | Reproducibility (%RSD, n=10) |
| Chlormequat | >0.995 | <10 |
| Mepiquat | >0.995 | <10 |
| Amitrole | >0.995 | <10 |
| ETU | >0.995 | <10 |
| PTU | >0.995 | <10 |
| Cyromazine | >0.995 | <10 |
| Melamine | >0.995 | <10 |
| Nicotine | >0.995 | <10 |
Source: Application of SFC-MS/MS for the quantification of highly polar pesticides in food samples.[11]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the QuPPe extraction and a representative SFC analysis.
QuPPe Extraction Protocol for Fruits and Vegetables
This protocol is a generalized procedure for high-water content commodities.
-
Sample Preparation: Homogenize a representative sample of the fruit or vegetable, preferably using cryogenic milling with dry ice to minimize analyte degradation and improve homogeneity.[12][13]
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the isotopically labeled internal standard solution to the sample.
-
Extraction: Add 10 mL of acidified methanol (typically with 1% formic acid) to the centrifuge tube.
-
Shaking: Cap the tube and shake it vigorously for a defined period (e.g., 1 minute) to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at a specified speed (e.g., ≥ 4000 rpm) for a set time to separate the solid matrix from the liquid extract.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The extract is now ready for injection into the LC-MS/MS or IC-MS/MS system.
Supercritical Fluid Chromatography (SFC) Protocol for Polar Pesticide Analysis
This protocol outlines a general approach for the analysis of polar pesticides using SFC-MS/MS, often following a QuPPe extraction.
-
Sample Preparation: Extracts obtained from the QuPPe method are typically diluted with an appropriate solvent before injection.[4]
-
SFC System: An SFC system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.
-
Chromatographic Column: A silica-based column is often employed for the separation of highly polar pesticides.[11]
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Modifier): An organic solvent such as methanol or acetonitrile, often with a small percentage of water and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[5][11]
-
-
Gradient Elution: A gradient program is typically used, where the proportion of the modifier in the mobile phase is varied over time to achieve separation of the target analytes.
-
MS/MS Detection: The analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow of the QuPPe method.
Caption: Comparison of QuPPe and SFC analytical approaches.
Conclusion
The QuPPe method offers a simple, rapid, and effective approach for the extraction of a wide array of highly polar pesticides from various food matrices. Its main drawback is the susceptibility to matrix effects, which necessitates the use of isotopically labeled internal standards for accurate quantification.
Supercritical Fluid Chromatography presents a compelling alternative analytical technique, particularly for compounds that are difficult to separate by liquid chromatography. The use of QuPPe extracts directly in SFC-MS/MS systems has shown promising results, offering a different selectivity and potentially faster analysis times.
The choice between these methods will depend on the specific analytical needs, including the target analytes, the complexity of the matrix, and the available instrumentation. For routine monitoring of a broad range of polar pesticides, the QuPPe method coupled with LC-MS/MS or IC-MS/MS is a well-established and validated approach. For challenging separations or as a complementary technique, SFC-MS/MS provides a powerful and increasingly accessible alternative.
References
- 1. QuPPe: About the Method [quppe.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perform Quantitative Analysis of Highly Polar Pesticides in Food Using SFC-MS | Separation Science [sepscience.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. shimadzu.com [shimadzu.com]
- 7. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Highly Polar and Ionic Pesticides in Grape and Pomegranate Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Quick Polar Pesticides (QuPPe) Method for Determination of Eight Polar Pesticides in Cherries by LC-MS/MS [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Safety Operating Guide
Navigating the Disposal of Desamino Glufosinate-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Desamino Glufosinate-d3, a deuterated metabolite of the herbicide Glufosinate. Adherence to these protocols is critical to mitigate risks and uphold regulatory standards.
This compound, like its parent compound, is categorized as a substance that is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, its disposal must be managed with the utmost care, following hazardous waste protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) Summary | |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, >14 mils). |
| Body Protection | Laboratory coat or coveralls. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills. |
Facilities must be equipped with an eyewash station and a safety shower.[3][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][4][5]
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All materials contaminated with this compound, including stock solutions, experimental residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Specifically:
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is chemically compatible with the material. The original container is often a suitable choice if it is in good condition.[3]
-
Proper Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any other components in the waste mixture.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[3][5]
3. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[3][4]
-
Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[5]
-
Regular Inspections: Conduct weekly inspections of the SAA to check for container leakage or deterioration.[3]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's EHS or equivalent department to arrange for a waste pickup.[3][4] Do not transport hazardous waste yourself.[2]
5. Spill Management:
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Small Spills: For small spills, absorb the material using an inert absorbent such as sand, vermiculite, or other non-combustible material.[3] Place the contaminated absorbent into a sealed container and label it as hazardous waste for disposal.
-
Large Spills: For larger spills, dike the area to prevent further spread.[3] Evacuate the immediate area and contact your institution's emergency response team or EHS for assistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Desamino Glufosinate-d3
Essential Safety and Handling Guide for Desamino Glufosinate-d3
Hazard Identification and Risk Assessment
This compound is presumed to share the hazard profile of Glufosinate-ammonium. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[1][2][3][4]
NFPA 704 Hazard Diamond for Glufosinate-ammonium [1]
| Category | Rating | Description |
| Health (Blue) | 3 | Short exposure could cause serious temporary or moderate residual injury.[1] |
| Flammability (Red) | 0 | Materials that will not burn under typical fire conditions.[1] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |
| Special Hazards (White) | - | No special hazards indicated. |
Toxicological Data (Glufosinate-ammonium) [4]
| Test | Route | Species | Value |
| LD50 | Oral | Mouse | 416 mg/kg |
| LD50 | Intraperitoneal | Mouse | 82 mg/kg |
| LD50 | Intraperitoneal | Rat | 83 mg/kg |
| LD50 | Subcutaneous | Mouse | 88 mg/kg |
| LD50 | Subcutaneous | Rat | 61 mg/kg |
| TDLO | Oral | Human (Man) | 7.14 mg/kg |
| TDLO | Oral | Human (Woman) | 0.098 g/kg |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring personnel safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[5] Research indicates that wearing protective gloves can reduce overall pesticide exposure by 99%.[5] Always inspect PPE for integrity before each use.[6]
Recommended Personal Protective Equipment
| Area | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves.[7] | Nitrile or Butyl rubber gloves are recommended.[5] For reusable gloves, a minimum thickness of 14 mils is advised.[5] Always wash the outside of gloves before removal and dispose of contaminated gloves according to regulations.[7] |
| Body | Chemical-resistant coveralls or lab coat. | Wear long-sleeved garments.[7] For mixing, loading, or cleaning, a chemical-resistant apron that extends from the neck to at least the knees is essential.[7] |
| Eyes / Face | Safety goggles and/or face shield. | Use snug-fitting, non-fogging goggles or a full-face shield, especially when mixing or handling concentrates, to protect against splashes.[7] |
| Respiratory | NIOSH-approved respirator. | Required when there is a risk of inhaling dust, mists, or vapors, particularly during mixing/loading operations or in poorly ventilated areas.[5][7] |
| Feet | Chemical-resistant boots. | Wear boots that cover the ankles. Pant legs should be worn outside the boots to prevent chemicals from draining inside.[6] |
Step-by-Step Handling Protocol
Preparation:
-
Read and understand this safety guide and the SDS for Glufosinate-ammonium thoroughly before beginning work.[8]
-
Ensure a safety shower and eyewash station are readily accessible and operational.[9]
-
Work in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Assemble all necessary materials and PPE before handling the compound.
-
Demarcate the handling area and restrict access to authorized personnel only.
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Avoid all direct contact with the substance.[10] Avoid creating dust or aerosols.[1]
-
Use dedicated, properly calibrated equipment for weighing and transferring the compound.
-
Keep containers tightly closed when not in use.[2]
Decontamination:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[7]
-
Clean all equipment and the work surface with an appropriate detergent solution, followed by a water rinse.[11][12]
-
Remove PPE carefully, starting with gloves (wash exterior first), and wash reusable items separately from other laundry.[6][7]
Emergency Procedures
In case of accidental exposure or spill, immediate and correct action is critical.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin with plenty of water for 15-20 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by medical personnel. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][7] |
Spill Response Protocol
-
Evacuate: Clear all non-essential personnel from the spill area.
-
Protect: Ensure you are wearing the full required PPE before addressing the spill.
-
Contain: For liquid spills, create a dike around the spill using inert, absorbent material like sand, vermiculite, or clay.[9][13] For dry spills, cover with a plastic sheet to prevent dust from becoming airborne.[13]
-
Absorb: Apply absorbent material over the spill and allow it to fully absorb the chemical.[11][13]
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a labeled, sealable waste container for hazardous materials.[11][13]
-
Decontaminate: Scrub the spill area with a heavy-duty detergent and water.[7] Collect the cleaning liquid with fresh absorbent material and place it in the hazardous waste container.[7]
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.[6][9]
Disposal Plan
Improper disposal of chemical waste is a violation of federal law and poses a significant environmental risk.[7]
-
Waste Collection: All unused this compound and materials heavily contaminated with it must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Disposal: Do not reuse the original container.[6] Triple rinse the empty container with a suitable solvent (e.g., water), adding the rinsate to the application mixture or hazardous waste container.[6] Puncture the container to prevent reuse and dispose of it in a sanitary landfill or via other approved procedures.[14]
-
Contact Authority: Arrange for disposal through a licensed hazardous waste disposal facility. Contact your institution's Environmental Health & Safety (EHS) office or your State Pesticide or Environmental Control Agency for guidance.[7]
Procedural Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. adama.com [adama.com]
- 3. simonisbv.nl [simonisbv.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. extension.psu.edu [extension.psu.edu]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. cdms.net [cdms.net]
- 8. Pesticides - managing spills and disposals [health.vic.gov.au]
- 9. cdms.telusagcg.com [cdms.telusagcg.com]
- 10. a1lawn.co.uk [a1lawn.co.uk]
- 11. a-otc.com [a-otc.com]
- 12. grdc.com.au [grdc.com.au]
- 13. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. earth911.com [earth911.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
